Olsalazine Dimethyl Ester-13C12
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H14N2O6 |
|---|---|
Peso molecular |
342.20 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-[(4-hydroxy-3-methoxycarbonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)diazenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C16H14N2O6/c1-23-15(21)11-7-9(3-5-13(11)19)17-18-10-4-6-14(20)12(8-10)16(22)24-2/h3-8,19-20H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
Clave InChI |
UZCNQYSIBOPVEF-ZGFLEIAISA-N |
Origen del producto |
United States |
Foundational & Exploratory
What is the molecular structure of Olsalazine Dimethyl Ester-13C12?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological relevance of Olsalazine (B1677275) Dimethyl Ester-13C12, an isotopically labeled form of an olsalazine derivative. This document is intended for use in research and development settings where a thorough understanding of this compound is required.
Molecular Structure and Properties
Olsalazine Dimethyl Ester-13C12 is a stable isotope-labeled analog of Olsalazine Dimethyl Ester. The "-13C12" designation indicates that all twelve carbon atoms of the two aromatic rings have been enriched with the carbon-13 isotope. This isotopic labeling makes the compound particularly useful for tracer studies in metabolic research and as an internal standard in quantitative analytical methods such as mass spectrometry.
The molecular structure consists of two salicylic (B10762653) acid methyl ester moieties linked by a central azo bond (-N=N-). This core structure is derived from the parent drug, Olsalazine.
Chemical and Physical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄¹³C₁₂H₁₄N₂O₆ |
| Chemical Name | methyl 6-hydroxy-3---INVALID-LINK--cyclohexa-1,3,5-triene-1-carboxylate[1] |
| Molecular Weight | 342.2 g/mol [2] |
| Appearance | Yellow Solid[2] |
| Solubility | Dichloromethane[2] |
Molecular Structure Diagram
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not publicly available, as this is a specialized, commercially available compound. However, a general synthetic strategy can be inferred from known chemical transformations and published syntheses of olsalazine and its analogs.
A plausible synthetic route would involve the following conceptual steps:
-
Esterification: The carboxylic acid groups of isotopically labeled salicylic acid (¹³C₆-salicylic acid) would be converted to methyl esters. This is a standard reaction, often carried out using methanol (B129727) in the presence of an acid catalyst.
-
Diazotization: One of the resulting methyl salicylate (B1505791) molecules would be diazotized. This involves treating the corresponding aniline (B41778) precursor with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid at low temperatures to form a diazonium salt.
-
Azo Coupling: The newly formed diazonium salt would then be coupled with a second molecule of the ¹³C₆-labeled methyl salicylate. This electrophilic aromatic substitution reaction forms the characteristic azo linkage between the two aromatic rings.
This proposed pathway is based on established methods for synthesizing azo compounds and is consistent with the known structure of Olsalazine. For a more detailed understanding of the synthesis of the parent compound, researchers may refer to the improved preparation methods described in patents EP 36636 and US 4528367.[3]
Biological Context and Signaling Pathways
This compound is an intermediate used in the synthesis of Olsalazine-13C12 Sodium Salt, which is an anti-inflammatory drug.[2] The parent drug, Olsalazine, is a prodrug that is not absorbed in the small intestine.[4] Instead, it travels to the colon, where it is cleaved by bacterial azoreductases into two molecules of mesalamine (5-aminosalicylic acid or 5-ASA).[4][5][6]
Mesalamine is the active anti-inflammatory agent.[5] While its exact mechanism of action is not fully elucidated, it is understood to act locally on the colonic mucosa.[7] The primary proposed mechanisms involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4][6][8] This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid.[4][6][8] Additionally, mesalamine is thought to interfere with the production of inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[9][10]
Metabolic Activation and Mechanism of Action of Olsalazine
References
- 1. clinivex.com [clinivex.com]
- 2. theclinivex.com [theclinivex.com]
- 3. File:Olsalazine synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 4. Olsalazine - Wikipedia [en.wikipedia.org]
- 5. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mims.com [mims.com]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
An In-depth Technical Guide to the Synthesis and Purification of Olsalazine Dimethyl Ester-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of Olsalazine (B1677275) Dimethyl Ester-¹³C₁₂, a crucial labeled intermediate for the preparation of ¹³C₁₂-labeled Olsalazine. This isotopically labeled version of the anti-inflammatory drug is invaluable for a range of research applications, including pharmacokinetic studies, drug metabolism analysis, and as an internal standard in quantitative bioanalytical assays.
Overview of Olsalazine and its Labeled Analogue
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. It consists of two molecules of 5-ASA linked by an azo bond. This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA directly at the site of inflammation.
Olsalazine Dimethyl Ester-¹³C₁₂ is a stable isotope-labeled analogue where twelve carbon atoms in the aromatic rings have been replaced with the ¹³C isotope. This labeling provides a distinct mass signature, making it an ideal tool for mass spectrometry-based applications.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Olsalazine Dimethyl Ester-¹³C₁₂.
Step 1: Esterification of 5-Aminosalicylic acid-¹³C₆
The first step is the esterification of the carboxylic acid group of 5-aminosalicylic acid-¹³C₆ to yield methyl 5-aminosalicylate-¹³C₆. This is a standard Fischer esterification reaction.
Experimental Protocol (Hypothetical):
-
Suspend 5-aminosalicylic acid-¹³C₆ in methanol.
-
Slowly add concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-aminosalicylate-¹³C₆.
Step 2: Oxidation to Methyl 5-nitrososalicylate-¹³C₆
The amino group of methyl 5-aminosalicylate-¹³C₆ is then oxidized to a nitroso group. This intermediate is a key component for the subsequent azo coupling reaction.
Experimental Protocol (Hypothetical):
-
Dissolve methyl 5-aminosalicylate-¹³C₆ in a suitable solvent such as dichloromethane (B109758).
-
Prepare an aqueous solution of an oxidizing agent, for instance, Oxone® (potassium peroxymonosulfate).
-
Add the Oxone® solution to the solution of the amine and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude methyl 5-nitrososalicylate-¹³C₆. This intermediate may be used in the next step without further purification.
Step 3: Azo Coupling to form Olsalazine Dimethyl Ester-¹³C₁₂
The final step is the azo coupling reaction between the newly formed methyl 5-nitrososalicylate-¹³C₆ and another molecule of methyl 5-aminosalicylate-¹³C₆.
Experimental Protocol (Hypothetical):
-
Dissolve the crude methyl 5-nitrososalicylate-¹³C₆ in glacial acetic acid.
-
To this solution, add a solution of methyl 5-aminosalicylate-¹³C₆ in glacial acetic acid.
-
Stir the reaction mixture at room temperature overnight.
-
The product, Olsalazine Dimethyl Ester-¹³C₁₂, is expected to precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold acetic acid and then with water to remove any residual acid.
-
Dry the product under vacuum.
Purification of Olsalazine Dimethyl Ester-¹³C₁₂
Purification of the crude product is essential to obtain a high-purity standard for research applications. A combination of chromatographic and recrystallization techniques is typically employed.
Caption: General workflow for the purification of Olsalazine Dimethyl Ester-¹³C₁₂.
Experimental Protocol (Hypothetical):
-
Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate (B1210297) and hexane).
-
Load the solution onto a silica (B1680970) gel column packed with an appropriate solvent system.
-
Elute the column with a gradient of solvents (e.g., increasing the polarity with ethyl acetate in hexane) to separate the desired product from impurities.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Recrystallization:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., ethanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
-
Characterization and Data
While specific experimental data for Olsalazine Dimethyl Ester-¹³C₁₂ is not publicly available, the following table summarizes the expected key analytical data based on its chemical structure and the properties of the unlabeled analogue.
| Parameter | Expected Value/Characteristic |
| Molecular Formula | C₄¹³C₁₂H₁₄N₂O₆ |
| Molecular Weight | 342.2 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in dichloromethane, DMSO, and methanol |
| ¹H NMR | The spectrum is expected to be similar to the unlabeled compound, showing signals for the aromatic protons and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the ¹³C labels. |
| ¹³C NMR | The spectrum will show highly enriched signals for the twelve aromatic carbons, providing definitive confirmation of the isotopic labeling. The chemical shifts will be in the typical range for aromatic and ester carbonyl carbons. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the ¹³C₁₂-labeled compound, which will be 12 mass units higher than the unlabeled analogue. This provides unambiguous confirmation of the isotopic enrichment. |
Conclusion
The synthesis and purification of Olsalazine Dimethyl Ester-¹³C₁₂ are critical for advancing research in the field of inflammatory bowel disease. Although a definitive, published protocol is not available, the proposed synthetic pathway and purification methods outlined in this guide provide a strong foundation for its successful preparation in a laboratory setting. The availability of this labeled compound will undoubtedly facilitate more precise and insightful studies into the pharmacology and metabolism of olsalazine.
Disclaimer: The experimental protocols provided in this guide are hypothetical and based on established chemical principles for similar compounds. Researchers should conduct their own optimization and safety assessments before undertaking any synthetic work.
Technical Guide: Physicochemical Properties of Olsalazine Dimethyl Ester-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine Dimethyl Ester-¹³C₁₂ is a stable isotope-labeled derivative of Olsalazine Dimethyl Ester. It serves as a crucial intermediate in the synthesis of ¹³C₁₂-labeled Olsalazine Sodium Salt, which is utilized as an anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease and ulcerative colitis.[1] The incorporation of twelve ¹³C atoms provides a distinct mass signature, making it a valuable tool for quantitative analysis in metabolic studies and pharmacokinetic research using mass spectrometry and NMR spectroscopy. This guide provides a summary of the available physicochemical properties of Olsalazine Dimethyl Ester-¹³C₁₂ and outlines general experimental protocols for their determination.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Olsalazine Dimethyl Ester-¹³C₁₂ | Clinivex |
| Molecular Formula | C₄¹³C₁₂H₁₄N₂O₆ | LGC Standards, Clinivex |
| Molecular Weight | 342.2 g/mol | LGC Standards, Clinivex |
| Appearance | Yellow Solid | Clinivex |
| Solubility | Soluble in Dichloromethane | Clinivex |
| Unlabelled CAS Number | 101351-60-4 | LGC Standards |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| pKa | No data available |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of Olsalazine Dimethyl Ester-¹³C₁₂ are not specifically described in the reviewed literature. However, standard methodologies can be applied.
Melting Point Determination (General Protocol)
The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered Olsalazine Dimethyl Ester-¹³C₁₂ is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement:
-
An initial rapid heating can be performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated slowly (approximately 1-2 °C per minute) near the approximate melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Solubility Determination (General Protocol)
Determining the solubility of a compound in various solvents is crucial for its formulation and delivery.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of Olsalazine Dimethyl Ester-¹³C₁₂ is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers of different pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
pKa Determination (General Protocol)
The pKa value(s) of a compound are essential for understanding its ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of Olsalazine Dimethyl Ester-¹³C₁₂ is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low) to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for Olsalazine Dimethyl Ester-¹³C₁₂ are not detailed, its ultimate metabolic fate is linked to the action of its active metabolite, mesalamine (5-aminosalicylic acid). The following diagram illustrates the metabolic activation of Olsalazine.
Caption: Metabolic activation of Olsalazine in the colon.
The following diagram outlines a general workflow for the determination of the physicochemical properties of a compound like Olsalazine Dimethyl Ester-¹³C₁₂.
Caption: General workflow for physicochemical characterization.
Conclusion
Olsalazine Dimethyl Ester-¹³C₁₂ is a valuable tool in pharmaceutical research. While some fundamental physicochemical properties are known, further experimental determination of properties such as melting point, boiling point, and pKa is necessary for a complete profile. The general protocols outlined in this guide provide a framework for obtaining this critical data. The provided diagrams illustrate the metabolic context of the parent compound and a general workflow for characterization, offering a comprehensive overview for researchers in the field.
References
An In-Depth Technical Guide to the Mechanism of Action of Olsalazine and its Labeled Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olsalazine (B1677275), a second-generation aminosalicylate, serves as a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. This technical guide provides a comprehensive overview of the intricate mechanisms underlying the therapeutic efficacy of olsalazine, focusing on its colon-specific activation and the multifaceted actions of its active moiety, 5-aminosalicylic acid (5-ASA). We delve into the molecular pathways modulated by 5-ASA, including the inhibition of cyclooxygenase and lipoxygenase, the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade, and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). Furthermore, this guide details the synthesis and application of labeled olsalazine analogues in mechanistic and pharmacokinetic studies. Experimental protocols for key in vitro and in vivo assays are provided to facilitate further research in this field. Quantitative data are summarized in tabular format for ease of comparison, and signaling pathways and experimental workflows are visually represented through detailed diagrams.
Introduction
Olsalazine is a prodrug specifically designed to deliver its active component, 5-aminosalicylic acid (5-ASA), to the colon, the primary site of inflammation in ulcerative colitis[1][2]. Structurally, olsalazine is a dimer of two 5-ASA molecules linked by an azo bond[1][2]. This unique configuration prevents premature absorption in the upper gastrointestinal tract, ensuring high concentrations of the active drug at the site of action[3]. This targeted delivery mechanism minimizes systemic side effects commonly associated with the first-generation aminosalicylate, sulfasalazine, which incorporates a sulfapyridine (B1682706) carrier molecule[4].
The therapeutic effects of olsalazine are exclusively mediated by 5-ASA, which is released upon the cleavage of the azo bond by azoreductase enzymes produced by the colonic microbiota[1][2]. 5-ASA exerts its anti-inflammatory effects through a variety of mechanisms that are not yet fully elucidated but are known to involve multiple signaling pathways.
Mechanism of Action
Activation of Olsalazine in the Colon
Upon oral administration, olsalazine traverses the stomach and small intestine largely intact. Once it reaches the colon, the azo bond linking the two 5-ASA molecules is cleaved by bacterial azoreductases, releasing two molecules of active 5-ASA[1][2]. This process is highly efficient, with 98-99% of an oral dose reaching the colon[3].
Figure 1: Activation and disposition of olsalazine.
Inhibition of Cyclooxygenase and Lipoxygenase Pathways
A primary mechanism of action of 5-ASA is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of pro-inflammatory mediators from arachidonic acid[1][2]. By blocking these enzymes, 5-ASA reduces the production of prostaglandins (B1171923) and leukotrienes in the colonic mucosa, thereby mitigating the inflammatory response[1][2].
Figure 2: Inhibition of COX and LOX pathways by 5-ASA.
Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In IBD, NF-κB is constitutively active in intestinal epithelial cells and immune cells. 5-ASA has been shown to inhibit the NF-κB signaling pathway, although the precise mechanism is still under investigation. Evidence suggests that 5-ASA may inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.
References
Technical Guide: Spectral and Mechanistic Analysis of Olsalazine and its Isotopically Labeled Analog, Olsalazine Dimethyl Ester-¹³C₁₂
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for specific NMR, MS, and IR spectral data and experimental protocols for Olsalazine Dimethyl Ester-¹³C₁₂ did not yield publicly available information. The following guide provides a template for such data based on the known characteristics of the parent compound, Olsalazine, and general analytical methodologies. The signaling pathway and metabolic diagrams are based on established knowledge of Olsalazine's mechanism of action.
Introduction
Olsalazine is a prodrug used in the treatment of inflammatory bowel disease, particularly ulcerative colitis. It consists of two molecules of 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond. This bond is cleaved by azoreductases produced by colonic bacteria, releasing the active 5-ASA molecules locally in the colon.[1][2][3][4][5] Olsalazine Dimethyl Ester-¹³C₁₂ is a stable isotope-labeled analog of the dimethyl ester derivative of Olsalazine. Such labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, aiding in the quantitative analysis of the drug and its metabolites. This guide outlines the expected spectral characteristics of Olsalazine Dimethyl Ester-¹³C₁₂ and the established mechanism of action of its active metabolite.
Spectral Data (Hypothetical)
The following tables present hypothetical spectral data for Olsalazine Dimethyl Ester-¹³C₁₂. This data is illustrative and would need to be confirmed by experimental analysis.
NMR Spectral Data
Table 1: Hypothetical ¹H NMR Data for Olsalazine Dimethyl Ester-¹³C₁₂
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| [Value] | [e.g., s, d, t, q, m] | [#H] | [Aromatic/Methyl Protons] |
| [Value] | [e.g., s, d, t, q, m] | [#H] | [Aromatic/Methyl Protons] |
| [Value] | [e.g., s, d, t, q, m] | [#H] | [Aromatic/Methyl Protons] |
| [Value] | [e.g., s, d, t, q, m] | [#H] | [Ester Methyl Protons] |
Table 2: Hypothetical ¹³C NMR Data for Olsalazine Dimethyl Ester-¹³C₁₂
| Chemical Shift (δ) ppm | Assignment |
| [Value] | [¹³C-labeled Aromatic Carbons] |
| [Value] | [¹³C-labeled Aromatic Carbons] |
| [Value] | [Ester Carbonyl Carbon] |
| [Value] | [Aromatic Carbons] |
| [Value] | [Ester Methyl Carbon] |
Note: The ¹³C NMR spectrum is expected to show enhanced signals for the 12 labeled carbon atoms, providing precise information about the carbon skeleton.
Mass Spectrometry (MS) Data
Table 3: Hypothetical Mass Spectrometry Data for Olsalazine Dimethyl Ester-¹³C₁₂
| m/z | Ion Type |
| [Calculated M+H]⁺ | [M+H]⁺ |
| [Calculated M+Na]⁺ | [M+Na]⁺ |
| [Fragment Ion 1] | [Proposed Fragment] |
| [Fragment Ion 2] | [Proposed Fragment] |
Note: The molecular weight of Olsalazine Dimethyl Ester is 330.29 g/mol . The molecular weight of the ¹³C₁₂ labeled version would be 342.29 g/mol . High-resolution mass spectrometry would be used to confirm the elemental composition.
Infrared (IR) Spectral Data
Table 4: Hypothetical IR Absorption Bands for Olsalazine Dimethyl Ester-¹³C₁₂
| Wavenumber (cm⁻¹) | Functional Group |
| [~3300-3500] | O-H stretch (Phenolic) |
| [~3000-3100] | C-H stretch (Aromatic) |
| [~2950] | C-H stretch (Methyl) |
| [~1700-1730] | C=O stretch (Ester) |
| [~1600, ~1450] | C=C stretch (Aromatic) |
| [~1200-1300] | C-O stretch (Ester) |
Experimental Protocols (General)
The following are general protocols for obtaining the spectral data mentioned above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Olsalazine Dimethyl Ester-¹³C₁₂ in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire spectra using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. The use of ¹³C labeling will significantly reduce the acquisition time and improve the signal-to-noise ratio for the labeled carbons.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to obtain comprehensive fragmentation data.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Signaling Pathways and Metabolism
The therapeutic effect of Olsalazine is mediated by its active metabolite, 5-ASA. The following diagrams illustrate the metabolic activation of Olsalazine and the proposed anti-inflammatory mechanism of 5-ASA.
References
An In-depth Technical Guide on the Biological Fate and Metabolism of Olsalazine
Introduction
Olsalazine (B1677275) serves as a prodrug for delivering mesalamine (5-aminosalicylic acid, 5-ASA) to the colon, utilized in the management of inflammatory bowel disease, particularly ulcerative colitis.[1][2][3] Olsalazine Dimethyl Ester-13C12 is a stable isotope-labeled intermediate employed in the synthesis of Olsalazine-13C12 Sodium Salt, which is used as a reference standard in research and analytical applications.[4] This guide focuses on the biological fate and metabolism of the active compound, Olsalazine, based on available scientific literature.
Pharmacokinetics and Metabolism
Olsalazine is specifically designed to transport its active component, mesalamine, to the colon while minimizing systemic absorption and associated side effects.[3] The core of its metabolic process is the cleavage of its azo bond by colonic bacteria.[1][2][5]
Absorption and Distribution
Systemic absorption of intact Olsalazine is minimal.[6] Following oral administration, serum concentrations of the parent drug are low.[5] Both Olsalazine and its sulfate (B86663) metabolite, olsalazine-O-sulfate, exhibit high plasma protein binding (over 99%).[2] Mesalamine and its primary metabolite, N-acetyl-5-ASA, are also significantly bound to plasma proteins, at 74% and 81%, respectively.[2]
Metabolism
The biotransformation of Olsalazine is a multi-step process primarily occurring in the colon and liver:
-
Azo-Reduction in the Colon: The defining metabolic step for Olsalazine is the cleavage of the azo bond by azoreductase enzymes produced by colonic bacteria. This process releases two molecules of the therapeutically active mesalamine (5-ASA).[1][2]
-
Acetylation in the Colon: Mesalamine (5-ASA) can then be acetylated by the colonic epithelium to form N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA).[1][2]
-
Sulfation in the Liver: A very small fraction, approximately 0.1%, of an oral dose of Olsalazine is absorbed and metabolized in the liver to olsalazine-O-sulfate.[1][2] This metabolite has a notably long half-life.[5]
Excretion
The total recovery of orally administered radiolabeled Olsalazine in animals and humans is high, ranging from 90% to 97%.[1][2] The majority of the drug and its metabolites are excreted in the feces.[5] A smaller portion is eliminated via urine, with approximately 20% of the total mesalamine being recovered in the urine, predominantly (over 90%) as N-acetyl-5-ASA.[1][2] Urinary recovery of the intact Olsalazine is less than 1%.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data on the pharmacokinetics of Olsalazine and its metabolites.
Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites
| Parameter | Value | Compound | Conditions | Source |
| Systemic Bioavailability | 2.3% | Olsalazine | 1 g oral dose (fasting) | [6] |
| Urinary Excretion (intact) | 0.31% | Olsalazine | 1 g oral dose (fasting) | [6] |
| Elimination Half-life | 56 minutes (mean) | Olsalazine | 10 mg IV bolus | [6] |
| Elimination Half-life | ~7 days | Olsalazine-O-Sulfate | 10 mg IV bolus | [6] |
| Plasma Protein Binding | >99% | Olsalazine & Olsalazine-O-Sulfate | [2] | |
| Plasma Protein Binding | 74% | Mesalamine (5-ASA) | [2] | |
| Plasma Protein Binding | 81% | N-acetyl-5-ASA | [2] | |
| Total Recovery (oral 14C-labeled) | 90-97% | Olsalazine & Metabolites | Animals and Humans | [1][2] |
| Urinary Recovery of Total Mesalamine | ~20% | Mesalamine & N-acetyl-5-ASA | [1][2] | |
| N-acetyl-5-ASA in Urine | >90% of total urinary mesalamine | N-acetyl-5-ASA | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of pharmacokinetic data. The following outlines a typical experimental protocol for studying Olsalazine's biological fate.
Protocol: Pharmacokinetic Study of Olsalazine in Healthy Volunteers
-
Subjects: Healthy human volunteers.
-
Dosing:
-
A single 10 mg intravenous (IV) bolus dose of Olsalazine sodium.
-
A single 1 g oral dose of Olsalazine sodium, administered with and without food.
-
Single oral doses of 2 g and 4 g in fasting participants.
-
-
Sample Collection:
-
Blood and urine samples were collected over a period of three weeks following each dose administration.
-
-
Analytical Methods:
-
Samples were assayed for Olsalazine, Olsalazine-O-Sulfate, 5-aminosalicylic acid (5-ASA), and N-acetyl-5-aminosalicylic acid (ac-5-ASA).
-
Analytical techniques included High-Pressure Liquid Chromatography (HPLC), fluorescence spectrometry, and ultraviolet spectrophotometry.
-
-
Study Design: This design allows for the determination of key pharmacokinetic parameters such as elimination half-life, systemic availability, and the influence of food on absorption.
Visualizing Metabolic Pathways and Workflows
Metabolic Pathway of Olsalazine
The following diagram illustrates the primary metabolic transformation of Olsalazine.
Caption: Metabolic pathway of Olsalazine.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the general workflow for a clinical pharmacokinetic study of Olsalazine.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. Pharmacokinetics of olsalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of olsalazine sodium in healthy volunteers after a single i.v. dose and after oral doses with and without food - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Olsalazine Dimethyl Ester-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Olsalazine Dimethyl Ester-¹³C₁₂, a stable isotope-labeled compound crucial for research and development in the pharmaceutical field. This document outlines commercially available sources, key quantitative data, and representative experimental protocols.
Commercial Availability
Olsalazine Dimethyl Ester-¹³C₁₂ is available from several specialized chemical suppliers. The product is typically used as an intermediate in the synthesis of Olsalazine-¹³C₁₂ Sodium Salt, an anti-inflammatory drug for treating inflammatory bowel disease and ulcerative colitis.[1] Researchers can procure this compound from the following vendors:
-
Clinivex: Offers the compound in units of 1mg, 2.5mg, 5mg, and 10mg.[1]
-
Mithridion: Provides the product in 1mg, 2.5mg, and 5mg quantities.
-
LGC Standards: Supplies the compound and notes that a certificate of analysis is delivered with the product.
-
Clearsynth: Lists the product as available for enquiry.
Quantitative Data
A summary of the available quantitative data for Olsalazine Dimethyl Ester-¹³C₁₂ is presented in the table below. It is important to note that while some specifications are publicly available, detailed information regarding purity and isotopic enrichment is typically provided in the supplier-specific Certificate of Analysis upon purchase.
| Parameter | Value | Source |
| Molecular Formula | C₄¹³C₁₂H₁₄N₂O₆ | Clinivex |
| Molecular Weight | 342.2 g/mol | Clinivex |
| Appearance | Yellow Solid | Clinivex |
| Solubility | Dichloromethane | Clinivex |
| Available Units | 1mg, 2.5mg, 5mg, 10mg | Clinivex, Mithridion, LGC Standards |
Mechanism of Action of Olsalazine
Olsalazine acts as a prodrug, delivering two molecules of the active therapeutic agent, 5-aminosalicylic acid (5-ASA), to the colon. The azo bond linking the two 5-ASA molecules is cleaved by azoreductase enzymes produced by the colonic microbiota. The liberated 5-ASA then exerts its anti-inflammatory effects locally on the epithelial cells of the colon. The primary mechanism of 5-ASA is the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, which in turn reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
Caption: Mechanism of action of Olsalazine in the colon.
Representative Experimental Protocols
While specific protocols for the synthesis and quality control of Olsalazine Dimethyl Ester-¹³C₁₂ are proprietary to the manufacturers, the following sections outline generalized experimental workflows that are representative of the industry standards for producing and verifying such isotopically labeled compounds.
Synthesis Workflow
The synthesis of Olsalazine Dimethyl Ester-¹³C₁₂ would likely involve the diazotization of a ¹³C-labeled aminobenzoic acid ester, followed by a coupling reaction.
Caption: A representative workflow for the synthesis of Olsalazine Dimethyl Ester-¹³C₁₂.
Quality Control and Analysis Workflow
The quality control of Olsalazine Dimethyl Ester-¹³C₁₂ is critical to ensure its identity, purity, and isotopic enrichment. A multi-step analytical approach is typically employed.
Caption: A standard quality control workflow for Olsalazine Dimethyl Ester-¹³C₁₂.
References
In-Depth Technical Guide: Safety and Handling of Olsalazine Dimethyl Ester-13C12
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Olsalazine (B1677275) Dimethyl Ester-13C12. As specific safety and toxicological data for this isotopically labeled compound are not publicly available, the information presented herein is largely extrapolated from the parent compound, Olsalazine, and its sodium salt. It is imperative that this compound be handled with caution by trained personnel in a laboratory setting.
Chemical and Physical Properties
Olsalazine Dimethyl Ester-13C12 is a stable isotope-labeled derivative of Olsalazine Dimethyl Ester, which serves as an intermediate in the synthesis of Olsalazine-13C12 Sodium Salt.[1] Olsalazine itself is an anti-inflammatory drug used in the management of ulcerative colitis.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | Clinivex |
| Molecular Formula | C413C12H14N2O6 | Clinivex |
| Molecular Weight | 342.2 g/mol | Clinivex |
| Appearance | Yellow Solid | BOC Sciences |
| Solubility | Dichloromethane (B109758) | BOC Sciences |
| Stability | No data available; handle as a potentially labile compound. | - |
| Storage Condition | No data available; store in a cool, dry, well-ventilated area in a tightly sealed container.[3] | Inferred from Olsalazine Sodium |
Safety and Hazard Information
The hazard profile of this compound has not been formally established. Therefore, it is prudent to handle it with the same precautions as its parent compound, Olsalazine Sodium, which is classified with the following hazards.
Table 2: Hazard Identification for Olsalazine Sodium (Parent Compound)
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation.[3][4][5] |
Warning: Based on the parent compound, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Long-term exposure to the parent compound has been associated with potential adverse effects on the kidneys.[6] Some individuals with a hypersensitivity to sulfasalazine (B1682708) may experience a similar reaction to olsalazine.[7]
Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling this compound.
Engineering Controls
-
Work in a well-ventilated area. The use of a laboratory fume hood or other local exhaust ventilation is recommended to control airborne levels.[1]
Personal Protective Equipment
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be worn.[4]
General Hygiene
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust.[4]
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, follow these first aid guidelines, which are based on the parent compound, Olsalazine.
Table 3: First Aid Measures for Olsalazine Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Spills and Disposal
Spill Response
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE as described in Section 3.0.
-
Avoid generating dust.
-
For small spills, carefully sweep up the solid material and place it into a sealed container for disposal.
-
Clean the spill area thoroughly with a damp cloth.
-
Prevent the spilled material from entering drains or waterways.[1][5]
Waste Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
The following are generalized experimental protocols that may be adapted for use with this compound. Given its solubility in dichloromethane, initial stock solutions should be prepared in this solvent. Further dilutions into aqueous buffers for cell-based assays may be possible but should be tested for solubility and stability.
Preparation of Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Micropipettes
-
-
Procedure:
-
Weigh out 3.422 mg of this compound and transfer it to a clean, dry glass vial.
-
Using a micropipette, add 1.0 mL of anhydrous dichloromethane to the vial.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
Signaling Pathways and Workflows
Olsalazine is a prodrug that is converted to two molecules of the active agent, mesalamine (5-aminosalicylic acid or 5-ASA), by azoreductases in the colon. Mesalamine is believed to exert its anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes.
Caption: Mechanism of Action of Olsalazine.
Caption: General Experimental Workflow.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aksci.com [aksci.com]
- 4. canbipharm.com [canbipharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. DailyMed - DIPENTUM- olsalazine sodium capsule, gelatin coated [dailymed.nlm.nih.gov]
Olsalazine Dimethyl Ester-¹³C₁₂ in Inflammatory Bowel Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies often involve aminosalicylates, with Olsalazine (B1677275) being a key second-generation compound. Olsalazine is a prodrug designed for targeted delivery of its active metabolite, 5-aminosalicylic acid (5-ASA), to the colon.[1][2] This targeted delivery minimizes systemic side effects associated with earlier generation drugs like sulfasalazine.[2]
The use of stable isotope-labeled compounds, such as Olsalazine Dimethyl Ester-¹³C₁₂, is invaluable in IBD research. The ¹³C label allows for precise tracing of the drug and its metabolites in vivo, providing critical data on its pharmacokinetics, metabolism, and mechanism of action. This technical guide provides an in-depth overview of Olsalazine Dimethyl Ester-¹³C₁₂, its synthesis, experimental applications in IBD models, and the signaling pathways it modulates.
Synthesis of Olsalazine Dimethyl Ester-¹³C₁₂
A potential synthetic pathway would involve:
-
Diazotization of a ¹³C-labeled aminobenzoic acid derivative: This would be followed by a coupling reaction with another molecule of a ¹³C-labeled salicylic (B10762653) acid derivative to form the central azo bond.
-
Esterification: The carboxylic acid groups of the resulting ¹³C-labeled Olsalazine precursor would then be esterified to yield Olsalazine Dimethyl Ester-¹³C₁₂. Phenols can be esterified using acyl chlorides or acid anhydrides, and this reaction is often facilitated by the presence of a mild base.[3][4][5]
Mechanism of Action
Olsalazine itself is pharmacologically inactive.[1] Its therapeutic effect is realized after it reaches the colon, where gut microbiota cleave the azo bond, releasing two molecules of the active metabolite, 5-ASA.[1]
5-ASA exerts its anti-inflammatory effects through multiple mechanisms:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA blocks the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes from arachidonic acid.[1]
-
Inhibition of the NF-κB Pathway: 5-ASA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[6][7] This inhibition can occur through the suppression of IκBα phosphorylation and subsequent degradation.[6]
-
Inhibition of Pro-inflammatory Cytokine Production: By inhibiting NF-κB and other pathways, 5-ASA reduces the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA has antioxidant properties and can scavenge free radicals, which are produced in excess during intestinal inflammation and contribute to tissue damage.
-
Modulation of other signaling pathways: Research suggests that 5-ASA may also inhibit the JNK and p38 MAP kinase pathways and modulate Wnt/β-catenin signaling.[9][10]
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies on Olsalazine.
Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites
| Parameter | Olsalazine | 5-ASA (from Olsalazine) | N-acetyl-5-ASA (Ac-5-ASA) | Olsalazine-S | Reference |
| Peak Plasma Concentration (single 1g dose) | 1.6-6.2 µmol/L | 0-4.3 µmol/L | 1.7-8.7 µmol/L | 3.3-12.4 µmol/L (steady state) | [11] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 4-8 hours | - | 2-3 weeks (steady state) | [1] |
| Plasma Half-life (t½) | 0.9 hours | 45 minutes | 80 minutes | 7 days | [11] |
| Protein Binding | >99% | 74% | 81% | >99% | [1][12] |
| Urinary Excretion (as % of total 5-ASA) | <1% (as Olsalazine) | ~20% (total mesalamine) | >90% of urinary mesalamine | - | [1][13] |
| Fecal Excretion (as % of total 5-ASA) | - | 47-50% | - | - | [13] |
| Colonic Concentration (mmol/L) | - | 23.7 (± 1.9) | - | - | [14][15] |
Table 2: Efficacy of Olsalazine in Ulcerative Colitis Clinical Trials
| Study Design | Patient Population | Treatment | Dose | Outcome | Reference |
| Randomized, Double-Blind, Placebo-Controlled | Maintenance of remission | Olsalazine | 500 mg twice daily | Relapse rate: 12/52 (Olsalazine) vs. 22/49 (Placebo) over 6 months | [16] |
| Randomized, Double-Blind, Active-Controlled | Maintenance of remission | Olsalazine vs. Sulfasalazine | 500 mg twice daily vs. 1g twice daily | Relapse rate: 19.5% (Olsalazine) vs. 12.2% (Sulfasalazine) over 6 months | [16] |
| Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging | Active ulcerative colitis (sulfasalazine intolerant) | Olsalazine | 0.75g, 1.5g, or 3g daily | 35% of patients on Olsalazine improved clinically vs. 16% on placebo | [17] |
| Prospective, Open-Label | Active ulcerative colitis and remission | Olsalazine | 1 g/day | Effective in maintaining remission and in mild-to-moderate active disease | [18] |
Table 3: Preclinical Efficacy of Olsalazine in Animal Models of Colitis
| Animal Model | Induction of Colitis | Olsalazine Dose | Key Findings | Reference |
| BALB/c Mice | Dextran (B179266) Sulfate (B86663) Sodium (DSS) | 0.6 g/kg/day | Significantly decreased Disease Activity Index (DAI), Colonic Mucosal Damage Index (CMDI), and histopathological scores. Modulated cytokine levels (increased IL-2, IL-10, IL-22; decreased IL-7, IL-17, TNF-α, IL-1β, IFN-γ). | [8] |
| Rats | - | 150 mg/kg | Induced diarrhea initially, but adaptation occurred within 3-4 days due to increased colonic absorption capacity. | [19] |
Experimental Protocols
In Vivo Studies using ¹³C-labeled Olsalazine in IBD Models
Objective: To trace the absorption, distribution, metabolism, and excretion (ADME) of Olsalazine and its metabolites in an animal model of IBD.
Animal Model: Dextran Sulfate Sodium (DSS)-induced colitis in mice.
Materials:
-
Olsalazine Dimethyl Ester-¹³C₁₂ (to be hydrolyzed to ¹³C₁₂-Olsalazine prior to administration)
-
DSS
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard laboratory animal diet and water
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 days.
-
Drug Administration: On day 8, administer a single oral dose of ¹³C₁₂-Olsalazine (e.g., 50 mg/kg) to both DSS-treated and control mice.
-
Sample Collection:
-
Collect blood samples via tail vein at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
House mice in metabolic cages and collect urine and feces for 48 hours post-dosing.
-
At the end of the study, euthanize the mice and collect colon tissue, liver, and plasma.
-
-
Sample Processing:
-
Extract the drug and its metabolites from plasma, urine, feces, and tissue homogenates using appropriate solvent extraction methods.
-
-
Analysis:
-
HPLC-MS/MS: Quantify the concentrations of ¹³C₁₂-Olsalazine, ¹³C₆-5-ASA, and ¹³C₆-Ac-5-ASA in all biological samples. The mass shift due to the ¹³C label allows for clear differentiation from endogenous compounds.
-
NMR Spectroscopy: Analyze urine and fecal extracts to identify and structurally characterize novel metabolites of ¹³C₁₂-Olsalazine.
-
In Vitro Studies
Objective: To investigate the direct effects of 5-ASA on inflammatory signaling pathways in colon epithelial cells.
Cell Line: Human colon adenocarcinoma cell line (e.g., Caco-2 or HT-29).
Materials:
-
5-ASA
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response
-
Cell culture reagents
-
Western blotting reagents
-
ELISA kits for cytokine measurement
-
Reagents for NF-κB activation assay
Protocol:
-
Cell Culture: Culture colon epithelial cells to confluence.
-
Treatment: Pre-treat the cells with varying concentrations of 5-ASA for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS or TNF-α for a specified time (e.g., 24 hours).
-
Analysis:
-
Cytokine Measurement (ELISA): Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant.
-
Western Blotting: Analyze cell lysates for the expression and phosphorylation status of key signaling proteins, including IκBα, p65 (a subunit of NF-κB), and MAP kinases (JNK, p38).
-
NF-κB Activation Assay: Measure the nuclear translocation of NF-κB using techniques such as immunofluorescence or a reporter gene assay.
-
Mandatory Visualization
Caption: Mechanism of action of Olsalazine in IBD.
Caption: Experimental workflow for in vivo ADME studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Khan Academy [khanacademy.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Olsalazine in the treatment of ulcerative colitis among patients intolerant of sulphasalazine: a prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Induction of and adaptation to olsalazine induced intestinal volume load - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, understanding the precise journey and impact of a therapeutic agent within a biological system is paramount. Carbon-13 (¹³C) labeled drugs have emerged as a powerful and indispensable tool, offering a non-radioactive, stable isotope tracer to meticulously track molecular fates. This technical guide delves into the core primary research applications of ¹³C-labeled drugs, providing an in-depth exploration of their use in Metabolic Flux Analysis (MFA), Absorption, Distribution, Metabolism, and Excretion (ADME) studies, and Magnetic Resonance Spectroscopy (MRS). This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and data interpretation frameworks necessary to leverage this technology effectively.
Metabolic Flux Analysis (MFA): Mapping the Metabolic Maze
Metabolic Flux Analysis (MFA) with ¹³C-labeled substrates is the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing a drug candidate into a system supplied with a ¹³C-labeled nutrient, researchers can precisely map how the drug alters cellular metabolism. This is invaluable for understanding a drug's mechanism of action, identifying off-target effects, and discovering metabolic vulnerabilities in diseases like cancer.[1]
Core Principles
The fundamental concept of ¹³C-MFA involves introducing a substrate, such as [U-¹³C]-glucose, where all carbon atoms are the ¹³C isotope, into a cell culture or in vivo model.[1] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopologue distribution (MID), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] This MID is a direct reflection of the activity of the metabolic pathways.
Experimental Protocol: ¹³C-MFA in Cancer Cell Lines
This protocol outlines a typical workflow for conducting a ¹³C-MFA experiment in a cancer cell line to assess the metabolic effects of a novel drug.
1.2.1. Cell Culture and Isotope Labeling:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare high-glucose DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Supplement as required (e.g., with dialyzed fetal bovine serum to minimize unlabeled glucose and glutamine). Substitute standard glucose with the desired ¹³C-labeled glucose, for instance, a mixture of 90% [U-¹³C₆]-glucose and 10% unlabeled glucose at a final concentration of 25 mM.
-
Adaptation Phase: For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours, which corresponds to several cell doublings, to ensure isotopic equilibrium.[1]
-
Drug Treatment: Introduce the drug of interest at the desired concentration and incubate for a predetermined time period (e.g., 24 hours).
1.2.2. Metabolite Extraction:
-
Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl. Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well to quench all enzymatic activity.
-
Scraping and Collection: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Centrifugation: Vortex the tubes vigorously and centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube. For analysis of proteinogenic amino acids, the pellet can be saved and hydrolyzed.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
1.2.3. Sample Derivatization for GC-MS Analysis:
-
Methoxyamination: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried metabolites. Incubate at 30°C for 90 minutes.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes.
1.2.4. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600.
1.2.5. Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for all detected metabolites.
-
Mass Isotopologue Distribution (MID) Determination: For each metabolite, determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.
-
Flux Calculation: Use a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes that best fit the experimental MID data.
Data Presentation: Mass Isotopologue Distribution
The primary quantitative output of a ¹³C labeling experiment is the Mass Isotopologue Distribution (MID) for various metabolites. This data reveals how the ¹³C label has been incorporated and provides the basis for flux calculations.
| Metabolite | Isotopologue | Control (%) | Drug-Treated (%) |
| Citrate | M+0 | 5.2 | 8.1 |
| M+1 | 10.3 | 15.2 | |
| M+2 | 45.1 | 55.3 | |
| M+3 | 12.5 | 9.8 | |
| M+4 | 20.7 | 8.5 | |
| M+5 | 5.1 | 2.1 | |
| M+6 | 1.1 | 1.0 | |
| Lactate | M+0 | 2.1 | 3.5 |
| M+1 | 4.3 | 6.8 | |
| M+2 | 10.5 | 15.2 | |
| M+3 | 83.1 | 74.5 |
Table 1: Example Mass Isotopologue Distribution (MID) for Citrate and Lactate in a cancer cell line cultured with [U-¹³C₆]-glucose, with and without drug treatment. The data is hypothetical and for illustrative purposes.
Pharmacokinetics: Tracing the Drug's Journey (ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug is a cornerstone of pharmacology and toxicology.[3] Using a ¹³C-labeled version of the drug allows for its unambiguous detection and quantification, along with its metabolites, in various biological matrices, providing a complete picture of its disposition in the body.[4]
Core Principles
A ¹³C-labeled drug is administered to a preclinical model or human volunteer. The isotopic label does not alter the drug's physicochemical or biological properties but provides a unique mass signature. This allows for the differentiation of the drug and its metabolites from endogenous compounds using mass spectrometry.[3] This approach enables precise quantification of the parent drug and its metabolites in plasma, urine, and feces over time.
Experimental Protocol: Human ADME Study
This protocol outlines the key steps for a human ADME study using a ¹³C-labeled drug candidate.
2.2.1. Study Design and Dosing:
-
Subject Recruitment: Enroll a small cohort of healthy volunteers (typically 6-8 subjects).[5]
-
Dosing Formulation: Prepare a single oral dose of the drug containing a precisely known amount of the ¹³C-labeled analogue. The dose of the labeled compound is typically a microtracer dose.
-
Administration: Administer the dose to the subjects after an overnight fast.
2.2.2. Sample Collection:
-
Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose). Process the blood to obtain plasma and store at -80°C.
-
Urine and Feces Collection: Collect all urine and feces produced by the subjects for a defined period (e.g., up to 10 days or until radioactivity recovery is complete).[4] Record the total volume of urine and weight of feces for each collection interval.
2.2.3. Sample Analysis (LC-MS/MS):
-
Sample Preparation (Plasma): Precipitate proteins from plasma samples using a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Sample Preparation (Urine): Dilute urine samples with an appropriate buffer.
-
Sample Preparation (Feces): Homogenize fecal samples and extract the drug and metabolites using an organic solvent.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase liquid chromatography column to separate the parent drug from its metabolites.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization) to detect and quantify the ¹³C-labeled parent drug and its metabolites. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
2.2.4. Data Analysis:
-
Pharmacokinetic Parameters: Calculate key PK parameters for the parent drug and total ¹³C-related material, including Cmax, Tmax, AUC, and half-life.
-
Mass Balance: Determine the total recovery of the administered dose in urine and feces.
-
Metabolite Profiling: Identify and quantify the major metabolites in plasma, urine, and feces.
Data Presentation: Quantitative ADME Results
The results of an ADME study are typically summarized in tables that provide a clear overview of the drug's fate.
| Parameter | Result |
| Route of Administration | Oral |
| Dose | 100 mg (containing 1 mg ¹³C-labeled drug) |
| Total Recovery (%) | 95.2% |
| Recovery in Urine (%) | 72.5% |
| Recovery in Feces (%) | 22.7% |
| Major Circulating Metabolites (% of total drug-related material in plasma AUC) | |
| Parent Drug | 45.3% |
| Metabolite M1 (Oxidation) | 28.1% |
| Metabolite M2 (Glucuronide) | 15.6% |
| Major Excreted Metabolites (% of dose) | |
| Parent Drug (Urine) | 10.2% |
| Metabolite M2 (Urine) | 55.8% |
| Parent Drug (Feces) | 18.5% |
Table 2: Example of quantitative results from a human ADME study with a ¹³C-labeled drug. The data is hypothetical and for illustrative purposes.
Magnetic Resonance Spectroscopy (MRS): A Window into In Vivo Metabolism
¹³C Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that allows for the real-time assessment of metabolic pathways in vivo. By infusing a ¹³C-labeled substrate, researchers can track its conversion into various downstream metabolites, providing a dynamic view of cellular metabolism in living organisms, including humans.
Core Principles
The low natural abundance of ¹³C (1.1%) means there is minimal background signal, making it an excellent tracer for MRS studies. When a ¹³C-labeled substrate is introduced, the appearance of ¹³C-labeled metabolites can be detected and quantified by MRS. A particularly powerful advancement is hyperpolarized ¹³C MRS, which dramatically increases the signal-to-noise ratio by over 10,000-fold, enabling the detection of metabolic fluxes in real-time.[6]
Experimental Protocol: Hyperpolarized ¹³C MRS of Cardiac Metabolism
This protocol describes a preclinical experiment using hyperpolarized [1-¹³C]pyruvate to assess cardiac metabolism in a rodent model.
3.2.1. Hyperpolarization:
-
Sample Preparation: Prepare a sample of [1-¹³C]pyruvate with a free radical.
-
Dynamic Nuclear Polarization (DNP): Place the sample in a strong magnetic field at low temperature and irradiate with microwaves to dramatically increase the ¹³C polarization.
-
Dissolution: Rapidly dissolve the hyperpolarized sample in a superheated aqueous solution to create an injectable formulation.
3.2.2. In Vivo MRS Acquisition:
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in the MRI scanner. Monitor vital signs throughout the experiment.
-
Injection: Inject the hyperpolarized [1-¹³C]pyruvate solution intravenously as a bolus.
-
MRS Data Acquisition: Immediately begin acquiring dynamic ¹³C MRS data from the heart using a specialized pulse sequence (e.g., a slice-selective pulse-and-acquire sequence). Acquire spectra every 1-3 seconds to capture the rapid metabolic conversions.
3.2.3. Data Analysis:
-
Spectral Processing: Process the raw MRS data to obtain a time series of spectra.
-
Peak Integration: Integrate the areas of the peaks corresponding to [1-¹³C]pyruvate and its metabolic products, such as [1-¹³C]lactate, [1-¹³C]alanine, and [¹³C]bicarbonate.
-
Kinetic Modeling: Apply kinetic models to the time-course data to calculate metabolic flux rates, such as the rate of pyruvate (B1213749) dehydrogenase (PDH) flux (from the conversion of pyruvate to bicarbonate).
Data Presentation: Metabolic Flux Rates
The quantitative output of a hyperpolarized ¹³C MRS experiment includes the flux rates of key metabolic reactions.
| Metabolic Flux | Control (nmol/g/min) | Diseased Model (nmol/g/min) |
| Pyruvate Dehydrogenase (PDH) Flux | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Lactate Dehydrogenase (LDH) Flux | 2.5 ± 0.4 | 4.8 ± 0.7 |
| Alanine Aminotransferase (ALT) Flux | 0.3 ± 0.1 | 0.4 ± 0.1 |
Table 3: Example metabolic flux rates in the heart as determined by hyperpolarized [1-¹³C]pyruvate MRS in a preclinical model of heart disease. The data is hypothetical and for illustrative purposes.
Conclusion
Carbon-13 labeled drugs are a cornerstone of modern pharmaceutical research, providing unparalleled insights into the metabolic fate and physiological impact of new chemical entities. The applications detailed in this guide—Metabolic Flux Analysis, ADME studies, and Magnetic Resonance Spectroscopy—represent the core primary research areas where this technology is driving innovation. By providing a stable, non-radioactive tracer, ¹³C-labeled compounds enable researchers to ask and answer fundamental questions about drug action and disposition with a high degree of precision and safety. As analytical technologies continue to advance, the role of ¹³C-labeled drugs in accelerating the development of safer and more effective medicines is set to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. ascpt.org [ascpt.org]
- 6. Probing cardiac metabolism by hyperpolarized 13C MR using an exclusively endogenous substrate mixture and photo-induced non-persistent radicals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Olsalazine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Olsalazine (B1677275) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Olsalazine Dimethyl Ester-13C12 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing.
Introduction
Olsalazine is an anti-inflammatory aminosalicylate used in the treatment of inflammatory bowel diseases, particularly ulcerative colitis.[1][2] It functions as a prodrug, consisting of two molecules of mesalamine (5-aminosalicylic acid, 5-ASA) linked by an azo bond.[1][3][4] After oral administration, Olsalazine has limited systemic absorption and is primarily transported to the colon.[5][6] There, colonic bacteria cleave the azo bond, releasing the therapeutically active mesalamine molecules to exert a local anti-inflammatory effect on the colonic mucosa.[2][5][6]
The mechanism of action for the active metabolite, mesalamine, is not entirely understood but is known to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][7][8] This inhibition reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][7][8] Additionally, mesalamine may modulate the nuclear factor-kappa B (NF-κB) signaling pathway and activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), further contributing to its anti-inflammatory effects.[7][9]
Accurate quantification of Olsalazine in biological matrices like plasma is essential for pharmacokinetic (PK) and bioequivalence studies. Due to the complexity of biological samples, matrix effects can interfere with quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalytical LC-MS/MS methods. This IS is chemically identical to the analyte but has a different mass, ensuring it co-elutes chromatographically and experiences similar ionization suppression or enhancement, thereby providing a reliable basis for accurate quantification.
Bioactivation and Mechanism of Action
Olsalazine's therapeutic action is dependent on its conversion to mesalamine. The following diagram illustrates this process and the subsequent anti-inflammatory signaling pathways targeted by mesalamine.
Caption: Bioactivation of Olsalazine and the anti-inflammatory mechanism of Mesalamine.
Experimental Protocol
This protocol describes a representative method for the extraction and quantification of Olsalazine from human plasma.
Materials and Reagents
-
Analytes: Olsalazine (Reference Standard), this compound (Internal Standard).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%), Deionized Water.
-
Matrix: Drug-free human plasma (K2-EDTA).
-
Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, pipette tips, vials.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Olsalazine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Olsalazine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
The experimental workflow for sample preparation and analysis is outlined in the diagram below.
Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the ice-cold IS working solution (100 ng/mL this compound in acetonitrile) to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Method
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters (Example)
| Parameter | Typical Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry Parameters (Example)
| Parameter | Typical Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temp. | 500°C |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: Example MRM Transitions for Olsalazine and IS
The following table lists the mass-to-charge (m/z) transitions for the precursor and product ions used for quantification.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olsalazine | 301.1 | 134.0 | -25 |
| This compound (IS) | 341.1 | 140.0 | -28 |
| Note: Exact m/z values and collision energies must be optimized for the specific instrument used. |
Table 2: Example Calibration Curve Data
A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1.0 (LLOQ) | 0.015 | 105.2 |
| 2.5 | 0.038 | 101.5 |
| 10.0 | 0.152 | 99.8 |
| 50.0 | 0.761 | 100.3 |
| 250.0 | 3.805 | 98.9 |
| 500.0 | 7.598 | 101.1 |
| 1000.0 (ULOQ) | 15.210 | 103.2 |
| Linearity (R²) | > 0.998 | |
| This table presents representative data for illustrative purposes only. |
Table 3: Example Method Validation Summary
The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Parameter | LQC (3 ng/mL) | MQC (150 ng/mL) | HQC (750 ng/mL) |
| Intra-day Precision (%CV, n=6) | 4.5% | 2.8% | 3.1% |
| Intra-day Accuracy (%) | 103.5% | 98.7% | 101.8% |
| Inter-day Precision (%CV, n=18) | 5.8% | 4.1% | 4.5% |
| Inter-day Accuracy (%) | 101.2% | 100.5% | 102.3% |
| This table presents representative data for illustrative purposes only. |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Olsalazine in human plasma. The protocol utilizes a simple protein precipitation step for sample cleanup and a stable isotope-labeled internal standard, this compound, to ensure accuracy by compensating for matrix effects and procedural losses. The described methodology serves as an excellent starting point for researchers in clinical and pharmaceutical settings requiring precise bioanalysis of Olsalazine for pharmacokinetic assessments and other drug development studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer [mdpi.com]
Application Note: High-Throughput Quantification of Olsalazine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Cell Culture Experiments with Olsalazine Dimethyl Ester-13C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine (B1677275), a prodrug of 5-aminosalicylic acid (5-ASA), is an established anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD) and ulcerative colitis.[1][2] It consists of two molecules of 5-ASA linked by an azo bond, which is cleaved by azoreductases produced by colonic bacteria, releasing the active 5-ASA molecules directly in the colon.[3][4] The therapeutic effects of 5-ASA are mediated through various mechanisms, including the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5][6]
Olsalazine Dimethyl Ester-13C12 is a stable isotope-labeled analog of the dimethyl ester derivative of olsalazine. The dimethyl ester modification can enhance cell permeability, and the 13C12 labeling of the carbon backbone allows for its use as a tracer in metabolic studies using mass spectrometry. This enables researchers to track the uptake, intracellular processing, and metabolic fate of the olsalazine backbone within cells.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on inflammatory signaling pathways and to trace its metabolic conversion.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 5,5'-Azodisalicyclic Dimethyl Ester-13C12 |
| Molecular Formula | C4(13C)12H14N2O6 |
| Molecular Weight | 342.2 g/mol |
| Appearance | Yellow Solid |
| Solubility | Dichloromethane, DMSO |
Mechanism of Action
Olsalazine Dimethyl Ester is anticipated to act as a prodrug within a cellular context. Upon traversing the cell membrane, intracellular esterases are expected to hydrolyze the methyl ester groups, yielding olsalazine. While olsalazine itself is largely inactive, its subsequent metabolism is key. In the context of in vivo gut microbiology, the azo bond is cleaved to release two molecules of 5-ASA. In many in vitro cell culture systems lacking azoreductase-producing bacteria, the direct effects of olsalazine or its intracellularly formed counterpart would be observed. However, some cancer cells have been shown to possess azoreductase-like activity. The released 5-ASA then exerts its anti-inflammatory effects by modulating key signaling pathways.
-
Inhibition of the NF-κB Pathway: 5-ASA has been shown to inhibit the activation of NF-κB, a critical transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5] This inhibition can occur through the direct inhibition of IκB kinases (IKKs), which are responsible for the phosphorylation and subsequent degradation of the IκBα inhibitory protein.[7]
-
Activation of the PPAR-γ Pathway: 5-ASA is also known to be an agonist of PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation and cell differentiation.[2][3] Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[6]
Signaling Pathways
Below are diagrams illustrating the signaling pathways influenced by the active metabolite of olsalazine.
Quantitative Data
The following tables summarize quantitative data from in vitro studies on olsalazine and related compounds. It is important to note that data for Olsalazine Dimethyl Ester is limited, and some values are extrapolated from studies on the parent compound olsalazine or the related drug sulfasalazine (B1682708).
Table 1: Cytotoxicity of Olsalazine and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 | Citation |
| Olsalazine | MDA-MB-231 (Breast Cancer) | MTT | 24 h | ~4000 µM | [8] |
| Olsalazine | MDA-MB-231 (Breast Cancer) | MTT | 48 h | ~300 µM | [8] |
| Olsalazine-PAMAM-Dendrimer-Salicylic Acid Conjugate 8 | HCT-15 (Colorectal Adenocarcinoma) | SRB | Not Specified | >25 µM | [3] |
| Olsalazine-PAMAM-Dendrimer-Salicylic Acid Conjugate 9 | HCT-15 (Colorectal Adenocarcinoma) | SRB | Not Specified | >25 µM | [3] |
| Olsalazine Dimethyl Ester (Hypothetical) | HCT116 (Colon Cancer) | MTT | 48 h | ~150 µM | |
| Olsalazine Dimethyl Ester (Hypothetical) | Caco-2 (Colon Cancer) | MTT | 48 h | ~200 µM |
*Hypothetical values are estimated based on the increased cell permeability of the dimethyl ester form compared to olsalazine.
Table 2: Effect of Olsalazine and Related Compounds on NF-κB Signaling
| Compound | Cell Line | Assay | Stimulant | Effect | Citation |
| Sulfasalazine | SW620 (Colon Cancer) | NF-κB Reporter Assay | TNF-α | Inhibition of NF-κB dependent transcription | [1][9] |
| Sulfasalazine | Jurkat T cells, SW620 cells | Immune Complex Kinase Assay | TNF-α | Inhibition of endogenous IKK activation | [7] |
| Sulfasalazine | RBL5 T-lymphocytes | NF-κB Reporter Assay | TNF-α | IC50 of ~0.625 mM for inhibition of κB-dependent transcription | [10] |
| Olsalazine Dimethyl Ester (Hypothetical) | HCT116 (Colon Cancer) | NF-κB Luciferase Reporter Assay | TNF-α (10 ng/mL) | IC50 of ~100 µM for inhibition of luciferase activity * |
*Hypothetical value based on the activity of related compounds and the prodrug nature of the dimethyl ester.
Table 3: Effect of 5-ASA (Active Metabolite of Olsalazine) on PPAR-γ Activity
| Compound | Cell Line | Assay | Effect | Citation |
| Mesalazine (5-ASA) | HT-29, Caco-2, HCT-116 (Colon Cancer) | Immunoblotting, Transfection Assays | Increased PPAR-γ expression and activity | [2][3] |
| Mesalazine (5-ASA) | HT-29 (Colon Cancer) | Cell Proliferation Assay | -50% proliferation at 50 mM (partially reversed by PPAR-γ antagonist) | [3] |
| Olsalazine Dimethyl Ester (Hypothetical) | HCT116 (Colon Cancer) | PPAR-γ Reporter Assay | ~2-fold increase in reporter activity at 100 µM * |
*Hypothetical value based on the known PPAR-γ agonistic activity of 5-ASA.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the compound is completely dissolved. The solution should be clear and yellow.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a colon cancer cell line (e.g., HCT116, Caco-2, or SW620).
Materials:
-
Colon cancer cells (e.g., HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 50 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 3: NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
Colon cancer cells stably transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
White, opaque 96-well cell culture plates
-
This compound stock solution
-
TNF-α (recombinant human)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percent inhibition of TNF-α-induced NF-κB activity for each concentration of the compound.
Protocol 4: PPAR-γ Reporter Assay
Objective: To determine the agonistic activity of this compound on PPAR-γ.
Materials:
-
Cells co-transfected with a PPAR-γ expression vector and a PPRE-luciferase reporter construct
-
Complete cell culture medium
-
White, opaque 96-well cell culture plates
-
This compound stock solution
-
A known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a white, opaque 96-well plate.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, a positive control (Rosiglitazone), and a vehicle control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity.
-
Calculate the fold-change in luciferase activity relative to the vehicle control.
Protocol 5: 13C Metabolic Tracing and LC-MS/MS Analysis
Objective: To trace the intracellular conversion of this compound and its incorporation into downstream metabolites.
Materials:
-
Colon cancer cells
-
Complete cell culture medium
-
This compound
-
6-well or 10 cm cell culture plates
-
Ice-cold 80% methanol
-
Cell scraper
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Wash the cells with PBS and replace the medium with fresh medium containing a defined concentration of this compound (e.g., 50 µM).
-
Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic conversion over time.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the plate to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an HPLC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the 13C-labeled parent compound (this compound), the hydrolyzed intermediate (Olsalazine-13C12), and the final active metabolite (5-ASA-13C6).
-
Monitor the mass transitions for both the labeled and unlabeled versions of each analyte to determine the extent of labeling and metabolic conversion.
-
Conclusion
This compound is a valuable tool for researchers studying the intracellular mechanisms of olsalazine and its active metabolite, 5-ASA. The protocols provided herein offer a framework for investigating the compound's cytotoxicity, its effects on the NF-κB and PPAR-γ signaling pathways, and its metabolic fate within cancer cells. The use of the stable isotope label allows for precise tracing and quantification, providing deeper insights into the pharmacodynamics of this important anti-inflammatory agent at a cellular level. Further optimization of concentrations and incubation times may be necessary for specific cell lines and experimental questions.
References
- 1. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Anticancer nano-prodrugs with drug release triggered by intracellular dissolution and hydrogen peroxide response - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Peroxisome proliferator-activated receptor γ and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of olsalazine and decitabine on the expression of CDH1 and uPA genes and cytotoxicity in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stock Solutions of Olsalazine Dimethyl Ester-13C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine (B1677275) Dimethyl Ester-13C12 is a stable isotope-labeled internal standard used in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its primary application is as a tracer and internal standard for the accurate quantification of Olsalazine Dimethyl Ester and related metabolites. The incorporation of twelve 13C atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties, which is crucial for minimizing ion suppression effects and ensuring accurate analytical results.
This document provides detailed protocols for the preparation of stock solutions of Olsalazine Dimethyl Ester-13C12, including information on its physicochemical properties, recommended solvents, storage conditions, and safety precautions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C4¹³C12H14N2O6 |
| Molecular Weight | 342.20 g/mol |
| Appearance | Yellow Solid |
| Known Solvents | Dichloromethane, Dimethyl Sulfoxide (DMSO) |
| Primary Application | Internal Standard for Quantitative Analysis |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Experimental Protocols
This section provides a detailed protocol for the preparation of a 1 mg/mL stock solution of this compound in DMSO. This concentration is a common starting point for internal standards in LC-MS applications and can be further diluted to working concentrations as required by the specific analytical method.
Materials and Equipment
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile, chemical-resistant tips
-
Amber glass vial with a PTFE-lined screw cap
-
Vortex mixer
-
Sonicator (optional)
Stock Solution Preparation (1 mg/mL)
-
Tare the Vial: Place a clean, dry amber glass vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh approximately 1 mg of this compound directly into the tared vial. Record the exact weight.
-
Calculate Solvent Volume: Based on the exact weight of the compound, calculate the required volume of DMSO to achieve a 1 mg/mL concentration.
-
Volume (mL) = Mass (mg) / 1.0 (mg/mL)
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath. Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
Labeling: Clearly label the vial with the compound name, concentration (1 mg/mL), solvent (DMSO), preparation date, and initials of the preparer.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. For short-term use, the solution may be stored at 2-8°C. It is recommended to store the solution in the dark to prevent photodegradation. Based on data for the related compound olsalazine disodium, the stock solution is expected to be stable for at least one month at -20°C and up to six months at -80°C.
Preparation of Working Solutions
Working solutions can be prepared by diluting the 1 mg/mL stock solution with an appropriate solvent, typically the mobile phase or a solvent compatible with the analytical method (e.g., acetonitrile, methanol). The final concentration of the working solution will depend on the specific requirements of the LC-MS assay.
Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Application Notes and Protocols for the Analytical Method Development of Olsalazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine (B1677275) is a prodrug used in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It consists of two molecules of 5-aminosalicylic acid (5-ASA), the active therapeutic agent, linked by an azo bond.[2][3] Following oral administration, Olsalazine is designed to pass through the upper gastrointestinal tract with minimal absorption.[3] Upon reaching the colon, resident bacteria cleave the azo bond, releasing two molecules of 5-ASA, which then exerts a localized anti-inflammatory effect on the colonic mucosa.[3][4] A minor metabolite, olsalazine-O-sulfate, is formed in the liver.[3][5] The primary metabolite of the active 5-ASA is N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[2][3]
The therapeutic efficacy of Olsalazine is dependent on the delivery and conversion to 5-ASA in the colon. Therefore, robust and accurate analytical methods are imperative for the quantitative determination of Olsalazine and its key metabolites in various biological matrices. These methods are essential for pharmacokinetic studies, bioequivalence assessment, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1][3]
This document provides detailed application notes and protocols for the analysis of Olsalazine and its metabolites using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Olsalazine
Olsalazine undergoes a crucial metabolic conversion in the colon to release its active component, 5-ASA. This active metabolite is then further metabolized, primarily through acetylation.
Metabolic conversion of Olsalazine to its active form and metabolites.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for Olsalazine and its metabolites.
Table 1: HPLC Method for Olsalazine in Pharmaceutical Formulations
| Parameter | Value | Reference |
| Linearity Range | 20-125 µg/mL | [1] |
| Correlation Coefficient (r) | 0.9999 | [1] |
| Limit of Detection (LOD) | 1 ng (S/N > 3) | [1] |
Table 2: LC-MS/MS Method for Mesalamine (5-ASA) in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.10 - 12.0 ng/mL | [6] |
| Correlation Coefficient (r²) | >0.995 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | [6] |
| Intra-day Precision (%CV) | 0.6 - 2.9% | [6] |
| Inter-day Precision (%CV) | 1.3 - 3.8% | [6] |
| Accuracy | 103.8 - 107.2% | [6] |
| Absolute Recovery (Analyte) | 82 - 95% | [6] |
| Absolute Recovery (IS) | ~78% | [6] |
Table 3: LC-MS/MS Method for N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) in Human Plasma
| Parameter | Value |
| Linearity Range | 10 - 2000 ng/mL |
| Intra-day Precision (%CV) | 0.99 - 5.67% |
| Inter-day Precision (%CV) | 1.72 - 4.89% |
Experimental Protocols
Method 1: HPLC Analysis of Olsalazine in Bulk Drug and Pharmaceutical Formulations
This method is suitable for the quality control and quantification of Olsalazine in its pure form and in capsules.
Chromatographic Conditions:
-
Column: Alltima C18[7]
-
Mobile Phase: Methanol (B129727) : Ion-Pair Buffer (45:55, v/v)[1][7]
-
Ion-Pair Buffer: 0.02 mol/L sodium dihydrogen phosphate (B84403) and 0.02 mol/L tetraethylammonium (B1195904) hydroxide (B78521), with the pH adjusted to 7.2 with phosphoric acid.[1][7]
-
-
Column Temperature: Ambient[1]
Protocol:
-
Preparation of Ion-Pair Buffer: Dissolve appropriate amounts of sodium dihydrogen phosphate and tetraethylammonium hydroxide in HPLC-grade water to achieve a final concentration of 0.02 mol/L for each. Adjust the pH of the solution to 7.2 using phosphoric acid and filter through a 0.45 µm membrane filter.[7]
-
Preparation of Mobile Phase: Mix methanol and the prepared ion-pair buffer in a 45:55 (v/v) ratio. Degas the mobile phase before use.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Olsalazine reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the concentration range of 20-125 µg/mL.[1]
-
Sample Preparation (Bulk Drug): Accurately weigh and dissolve the Olsalazine bulk drug sample in the mobile phase to obtain a solution with a concentration within the calibration range.[1]
-
Sample Preparation (Capsules): Weigh the contents of 10 capsules and calculate the average weight. Take a quantity of powder equivalent to 100 mg of Olsalazine and dissolve it in double distilled water in a 100 mL volumetric flask. Filter the solution to obtain a stock solution of 1000 µg/mL. Dilute this stock solution with the mobile phase to obtain a working solution with a concentration within the calibration range.[1]
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of Olsalazine in the sample.[1]
Method 2: LC-MS/MS Analysis of Mesalamine (5-ASA) in Human Plasma
This highly sensitive and selective method is suitable for pharmacokinetic studies of Olsalazine by measuring its active metabolite, mesalamine.
Instrumentation and Reagents:
-
LC-MS/MS System: UHPLC system coupled with a tandem mass spectrometer.
-
Column: Kinetex XB-C18 (100x4.6mm, 2.6µ) or equivalent.[3]
-
Reagents: Acetonitrile (B52724) (LC-MS grade), Formic acid, Propionyl anhydride (B1165640), Mesalazine-d3 (internal standard), Human plasma.[3]
Chromatographic and MS/MS Conditions:
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).[3]
-
Ionization Mode: Negative ion electrospray (ESI-).[3]
-
MRM Transitions:
Protocol:
-
Sample Preparation (Derivatization and LLE): a. To a plasma sample, add the internal standard (mesalazine-d3).[3] b. Add propionyl anhydride for derivatization.[3] c. Perform a liquid-liquid extraction (LLE) to remove interferences and minimize matrix effects.[3][6]
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Quantification: The concentration of the mesalamine derivative is determined from a calibration curve prepared by spiking known concentrations of mesalamine into blank plasma and subjecting them to the same sample preparation procedure.
Experimental Workflow
The general workflow for the analysis of Olsalazine and its metabolites from biological samples involves several key steps from sample collection to data interpretation.
A generalized workflow for the analysis of pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 5. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Olsalazine Dimethyl Ester-13C12 in Murine Models
For research use only. Not for use in diagnostic procedures.
Introduction
Olsalazine (B1677275) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis.[1][2][3] Olsalazine itself consists of two 5-ASA molecules linked by an azo bond.[3] This bond is designed to be cleaved by azoreductase enzymes produced by bacteria in the colon, leading to the targeted release of the active 5-ASA moiety in the lower gastrointestinal tract.[2][4] This colon-specific delivery minimizes systemic absorption and potential side effects. The mechanism of action of 5-ASA is not entirely understood but is thought to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4]
Olsalazine Dimethyl Ester-13C12 is a stable isotope-labeled form of an olsalazine derivative, intended for use as an internal standard or tracer in pharmacokinetic and metabolic studies. As this specific ester form is a laboratory compound, established in vivo dosage and administration protocols are not available. The following application notes and protocols are therefore based on published data for the parent compound, olsalazine, in mouse models, particularly the widely used dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model. Researchers should adapt these protocols based on their specific experimental design and objectives.
Data Presentation: Olsalazine Dosage in Murine Colitis Models
The following table summarizes dosages of olsalazine used in various studies employing mouse models of colitis. This data can serve as a starting point for determining appropriate dosage ranges for this compound in similar experimental setups.
| Mouse Strain | Model | Dosage | Administration Route | Vehicle | Study Duration | Reference |
| BALB/c | DSS-induced colitis | 50 mg/kg/day | Oral gavage | Not specified | 16 days | [5] |
| C57BL/6 | DSS-induced colitis | 50 mg/kg/day | Oral gavage | PEG400 | 6 days | [6] |
| BALB/c | DSS-induced colitis | 400 mg/kg/day | Not specified | Not specified | Pre-treatment for 7 days, then co-administered with DSS for 7 days | [2] |
| BALB/c | DSS-induced colitis | 600 mg/kg/day | Intragastric administration | Normal saline | 10 days | [7] |
Experimental Protocols
Protocol 1: Preparation of Olsalazine Formulation for Oral Gavage
This protocol describes the preparation of an olsalazine suspension for oral administration to mice. This can be adapted for this compound.
Materials:
-
Olsalazine (or this compound) powder
-
Vehicle (e.g., Polyethylene glycol 400 (PEG400), 0.5% carboxymethylcellulose (CMC) in sterile water, or normal saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of olsalazine: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, calculate the total amount of olsalazine needed for the study cohort.
-
Weigh the olsalazine powder: Accurately weigh the calculated amount of olsalazine powder using an analytical balance.
-
Prepare the vehicle: Prepare the chosen vehicle (e.g., PEG400).
-
Suspend the olsalazine: Add the weighed olsalazine powder to a sterile microcentrifuge tube. Add the appropriate volume of the vehicle to achieve the desired final concentration. For example, to administer 50 mg/kg in a volume of 0.1 mL to a 20 g mouse, the concentration of the suspension should be 10 mg/mL.
-
Homogenize the suspension: Vortex the mixture vigorously until a uniform suspension is achieved. Ensure the suspension is well-mixed immediately before each administration to prevent settling.
Protocol 2: Administration of Olsalazine by Oral Gavage in Mice
This protocol provides a step-by-step guide for the oral administration of an olsalazine suspension to mice.
Materials:
-
Prepared olsalazine suspension
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, with a ball tip for mice)[8]
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse and calculate the exact volume of the olsalazine suspension to be administered. The total volume should generally not exceed 10 mL/kg of body weight.[9]
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end of the needle not extending past the last rib.
-
Attach the syringe containing the correct dose of the olsalazine suspension to the gavage needle.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and attempt again.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the suspension.
-
Administer the substance steadily and avoid rapid injection to prevent regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing.[4]
-
Continue to monitor the animal's health and well-being throughout the study period.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating olsalazine in a DSS-induced colitis mouse model.
Caption: Mechanism of action of olsalazine in the colon.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental colitis in mice: effects of olsalazine on eicosanoid production in colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine | Scilit [scilit.com]
- 6. Suppression of Ulcerative Colitis in Mice by Orally-Available Inhibitors of Sphingosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Tissues Containing Olsalazine-13C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), is an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Its unique structure, consisting of two mesalamine molecules linked by an azo bond, allows for targeted delivery to the colon. There, bacterial azoreductases cleave the bond, releasing the active therapeutic agent, mesalamine, locally at the site of inflammation.[1] The use of stable isotope-labeled internal standards, such as Olsalazine-13C12, is crucial for accurate quantification of the parent drug in biological matrices by correcting for variability in sample preparation and analysis.
These application notes provide detailed protocols for the sample preparation of tissues containing Olsalazine and its stable isotope-labeled counterpart for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Olsalazine
Olsalazine is specifically designed for colonic delivery. After oral administration, it passes largely unabsorbed through the upper gastrointestinal tract.[2] In the colon, gut microbiota metabolize Olsalazine into two molecules of the active drug, mesalamine (5-ASA).[1] Mesalamine itself can be further metabolized, primarily through acetylation, to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[1]
References
Application Notes and Protocols for the Use of Olsalazine Dimethyl Ester-¹³C₁₂ in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine (B1677275) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), utilized in the management of inflammatory bowel disease, particularly ulcerative colitis.[1][2] It is designed for targeted delivery of its active metabolite to the colon.[1] Understanding the metabolic fate of olsalazine is crucial for optimizing its therapeutic efficacy and safety profile. Stable isotope-labeled compounds, such as Olsalazine Dimethyl Ester-¹³C₁₂, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[3][4] The incorporation of twelve ¹³C atoms provides a distinct mass shift, enabling sensitive and specific quantification by mass spectrometry, and allowing for the differentiation between the administered drug and its metabolites from endogenous compounds.[5]
Olsalazine Dimethyl Ester-¹³C₁₂ serves as a stable isotope-labeled internal standard or tracer for in vitro and in vivo drug metabolism studies. The dimethyl ester form is likely hydrolyzed by esterases in the gastrointestinal tract, liver, or plasma to yield Olsalazine-¹³C₁₂, which is then further metabolized.[6][7] This document provides detailed application notes and protocols for the use of Olsalazine Dimethyl Ester-¹³C₁₂ in such studies.
Metabolic Pathway of Olsalazine Dimethyl Ester
The metabolic cascade of Olsalazine Dimethyl Ester begins with the hydrolysis of the two methyl ester groups, likely mediated by carboxylesterases, to form olsalazine.[8] Subsequently, the azo bond of olsalazine is cleaved by bacterial azoreductases in the colon, releasing two molecules of the therapeutically active mesalamine (5-ASA).[1][9] A minor metabolic pathway involves the sulfation of olsalazine in the liver.[1][9] Mesalamine can undergo further acetylation to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[1][9]
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for Olsalazine Dimethyl Ester-¹³C₁₂ and its key metabolites following a single oral administration in a rodent model. This data is for illustrative purposes and would be generated through the protocols outlined below.
Table 1: Pharmacokinetic Parameters of Olsalazine Dimethyl Ester-¹³C₁₂ and its Metabolites in Rat Plasma
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng*hr/mL) | t₁/₂ (hr) |
| Olsalazine Dimethyl Ester-¹³C₁₂ | 50.2 ± 12.5 | 0.5 ± 0.1 | 150.7 ± 35.2 | 1.2 ± 0.3 |
| Olsalazine-¹³C₁₂ | 25.8 ± 8.1 | 1.0 ± 0.2 | 102.4 ± 22.9 | 2.5 ± 0.6 |
| Mesalamine-¹³C₆ | 85.3 ± 20.4 | 8.0 ± 1.5 | 980.6 ± 150.8 | 6.8 ± 1.2 |
| Ac-5-ASA-¹³C₆ | 120.1 ± 25.9 | 12.0 ± 2.0 | 1850.2 ± 305.4 | 9.3 ± 1.8 |
Table 2: Excretion Profile of Olsalazine Dimethyl Ester-¹³C₁₂ Derived Metabolites in Rats (% of Administered Dose)
| Excretion Route | Olsalazine-¹³C₁₂ | Mesalamine-¹³C₆ | Ac-5-ASA-¹³C₆ | Total ¹³C Recovery |
| Urine (0-48h) | < 1% | ~5% | ~15% | ~21% |
| Feces (0-72h) | ~2% | ~20% | ~50% | ~73% |
| Total | ~3% | ~25% | ~65% | ~94% |
Experimental Protocols
In Vitro Metabolism: Microsomal Stability Assay
Objective: To determine the metabolic stability of Olsalazine Dimethyl Ester-¹³C₁₂ in liver microsomes.
Materials:
-
Olsalazine Dimethyl Ester-¹³C₁₂
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Control compounds (e.g., a high-turnover and a low-turnover compound)
Procedure:
-
Prepare a stock solution of Olsalazine Dimethyl Ester-¹³C₁₂ in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer and the liver microsomal suspension.
-
Add the substrate (Olsalazine Dimethyl Ester-¹³C₁₂) to achieve a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of the parent compound (Olsalazine Dimethyl Ester-¹³C₁₂) and the appearance of its metabolites.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and excretion of Olsalazine Dimethyl Ester-¹³C₁₂ and its metabolites in rats.
Materials:
-
Olsalazine Dimethyl Ester-¹³C₁₂ formulated for oral administration (e.g., in a suspension with a suitable vehicle).
-
Male Sprague-Dawley rats (or other appropriate rodent model).
-
Metabolic cages for separate collection of urine and feces.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Surgical instruments for cannulation (if serial sampling is desired).
Procedure:
-
Acclimate the animals to the housing conditions and metabolic cages.
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the Olsalazine Dimethyl Ester-¹³C₁₂ formulation via oral gavage.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) into EDTA-coated tubes.
-
Process the blood to obtain plasma by centrifugation.
-
Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).
-
Store all biological samples at -80°C until analysis.
-
Process the plasma, urine, and fecal homogenates for LC-MS/MS analysis.
Bioanalytical Method: LC-MS/MS Quantification
Objective: To quantify Olsalazine Dimethyl Ester-¹³C₁₂, Olsalazine-¹³C₁₂, Mesalamine-¹³C₆, and Ac-5-ASA-¹³C₆ in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative modes to optimize detection of all analytes.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each ¹³C-labeled analyte and the internal standard.
Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Olsalazine Dimethyl Ester-¹³C₁₂
Welcome to the technical support center for Olsalazine Dimethyl Ester-¹³C₁₂. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is Olsalazine Dimethyl Ester-¹³C₁₂ and what are its basic properties?
A1: Olsalazine Dimethyl Ester-¹³C₁₂ is a stable isotope-labeled form of Olsalazine Dimethyl Ester, which is an intermediate in the synthesis of Olsalazine-¹³C₁₂ Sodium Salt.[1] Olsalazine itself is an anti-inflammatory drug used in the treatment of inflammatory bowel disease and ulcerative colitis.[1] The dimethyl ester form is a yellow solid.[1]
Q2: What is the known solubility of Olsalazine Dimethyl Ester-¹³C₁₂?
A2: Based on available data, Olsalazine Dimethyl Ester-¹³C₁₂ is soluble in dichloromethane (B109758).[1] The solubility in other common laboratory solvents has not been extensively reported. However, based on the structure (an aromatic ester), it is expected to have limited solubility in aqueous solutions and higher solubility in organic solvents. The parent compound, olsalazine, is soluble in methanol (B129727) and Dimethyl sulfoxide (B87167) (DMSO).
Q3: Why am I observing precipitation when I try to dissolve the compound in an aqueous buffer?
A3: Precipitation in aqueous solutions is a common issue for poorly soluble compounds like Olsalazine Dimethyl Ester-¹³C₁₂. This can occur due to several reasons:
-
Exceeding the Solubility Limit: The concentration you are trying to achieve is higher than the compound's intrinsic solubility in the aqueous medium.
-
Solvent Polarity Shock: When adding a stock solution of the compound in an organic solvent (like DMSO) to an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.[2]
-
Temperature Effects: The solubility of many compounds is temperature-dependent. A decrease in temperature during your experiment could reduce its solubility.
Troubleshooting Guide: Improving Solubility
Issue 1: The compound is not dissolving in my desired solvent.
Possible Cause & Explanation: The solvent may not be appropriate for the chemical structure of Olsalazine Dimethyl Ester-¹³C₁₂. As an ester with aromatic rings, it is largely non-polar.
Suggested Solutions:
-
Organic Solvents: Start with organic solvents known to dissolve similar compounds. Based on supplier information, dichloromethane is a good starting point.[1] Other potential solvents to try include Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. The parent compound, olsalazine, shows solubility in methanol and DMSO.
-
Co-solvents: For applications requiring an aqueous environment, using a co-solvent system can be effective.[3] This involves dissolving the compound in a water-miscible organic solvent first (e.g., DMSO, ethanol) and then adding this stock solution to the aqueous buffer.[2] It is crucial to add the organic stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations and precipitation.[2]
Issue 2: The compound precipitates out of solution after initial dissolution.
Possible Cause & Explanation: The solution is likely supersaturated and thermodynamically unstable. Over time, the compound reverts to its more stable, less soluble crystalline form.[2]
Suggested Solutions:
-
Optimize Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution might be too low. You may need to increase the percentage of the co-solvent, but be mindful of its potential effects on your experimental system (e.g., cell viability).[2]
-
pH Adjustment: Although esters are generally neutral and their solubility is less affected by pH compared to acids or bases, the overall stability of your formulation might be influenced by pH.[4] For the parent compound olsalazine, pH adjustment is a known method to increase solubility.[5] Experimenting with a pH range of 6-8 for your buffer might be beneficial.
-
Use of Surfactants: Surfactants can help to keep hydrophobic compounds in solution by forming micelles. Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can be considered.
Quantitative Solubility Data
The following table summarizes the known and expected solubility of Olsalazine Dimethyl Ester-¹³C₁₂ and its parent compound, Olsalazine.
| Compound | Solvent | Solubility | Reference |
| Olsalazine Dimethyl Ester-¹³C₁₂ | Dichloromethane | Soluble | [1] |
| Aqueous Buffers | Expected to be poorly soluble | - | |
| DMSO | Expected to be soluble | - | |
| Methanol | Expected to be soluble | - | |
| Olsalazine | Methanol | Soluble | [6] |
| DMSO | Soluble | [6] | |
| Water | Poorly soluble | - |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the required amount of Olsalazine Dimethyl Ester-¹³C₁₂ in a clean, dry vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Dichloromethane) to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution as recommended, typically at -20°C for long-term storage.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer using a Co-solvent
-
Prepare a stock solution of Olsalazine Dimethyl Ester-¹³C₁₂ in a water-miscible organic solvent such as DMSO (e.g., 10 mM).
-
In a separate tube, add the required volume of the aqueous buffer for your final working solution.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the organic stock solution drop-by-drop.
-
Continue to vortex for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit has been exceeded. In this case, you may need to lower the final concentration or increase the percentage of the co-solvent.
Visualizations
Caption: Experimental workflow for preparing solutions.
Caption: Troubleshooting logic for precipitation issues.
References
Stability of Olsalazine Dimethyl Ester-13C12 in different solvents
Welcome to the technical support center for Olsalazine Dimethyl Ester-13C12. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this stable isotope-labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data for similar compounds, Dichloromethane (DCM) is a confirmed solvent.[1] For the parent compound, Olsalazine, methanol (B129727) and Dimethyl Sulfoxide (DMSO) have been used to prepare solutions. A solution of Olsalazine in DMSO has been reported to be stable for one week.[2] Given that this compound is an ester, aprotic solvents like DMSO and DCM are generally preferred to minimize the risk of hydrolysis.
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is not available[1], general best practices for storing structurally related compounds, like Olsalazine Sodium, include storage in a cool, dry place, away from light, and below 30°C.[3] For long-term storage, it is advisable to store the compound at -20°C.
Q3: Is this compound stable in aqueous solutions?
A3: Direct stability data in aqueous solutions is unavailable. However, esters are known to be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid and alcohol. The parent compound, Olsalazine, is noted to have acceptable stability under acidic or basic conditions[2], but this may not extend to its dimethyl ester derivative. It is recommended to prepare aqueous solutions fresh and use them immediately. For experiments requiring prolonged incubation in aqueous media, a preliminary stability study is highly recommended.
Q4: Can I use protic solvents like methanol or ethanol?
A4: While methanol has been used as a solvent for the parent compound, Olsalazine[2], using protic solvents for esters carries a risk of transesterification or hydrolysis, particularly over extended periods or in the presence of acidic or basic catalysts. If a protic solvent is necessary, it is crucial to use a high-purity, anhydrous grade and to store the solution at low temperatures (-20°C or below) for short periods.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: To assess stability, you can perform a time-course study where the compound is incubated in the solvent/buffer of interest under your experimental conditions (e.g., temperature, pH). Aliquots can be taken at various time points and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor for the appearance of degradation products and the disappearance of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound due to solvent or temperature. | Prepare solutions fresh in a recommended aprotic solvent (e.g., DMSO, DCM).Store stock solutions at -20°C or -80°C.Avoid prolonged exposure to light and elevated temperatures.Check the purity of the solvent. |
| Low recovery of the compound | Adsorption to container surfaces or insolubility. | Use silanized glassware or low-adsorption polypropylene (B1209903) tubes.Ensure the compound is fully dissolved; sonication may help.Verify the solubility in the chosen solvent at the desired concentration. |
| Inconsistent experimental results | Instability of the compound in the experimental medium. | Perform a stability study under your specific experimental conditions (pH, temperature, matrix).Prepare fresh solutions for each experiment.If using aqueous buffers, consider the potential for hydrolysis and adjust the experimental timeline accordingly. |
Data Summary
Table 1: Qualitative Stability of Olsalazine and its Dimethyl Ester in Different Solvents
| Compound | Solvent | Observed Stability | Source |
| This compound | Dichloromethane | Soluble | [1] |
| Olsalazine | DMSO | Stable for 1 week | [2] |
| Olsalazine | Methanol | Used for stock solution preparation | [2] |
| Olsalazine | Acidic/Basic Conditions | Acceptable stability reported | [2] |
Note: The stability of this compound is inferred from data on the parent compound and general chemical principles. Specific quantitative stability data is not currently available.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound in a clean, dry vial.
-
Add the appropriate volume of a recommended anhydrous, aprotic solvent (e.g., DMSO, Dichloromethane) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed container at -20°C or below, protected from light.
Protocol 2: Stability Assessment using HPLC
-
Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.
-
Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At each time point, immediately analyze the corresponding aliquot by a validated HPLC method.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks that may correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential hydrolysis pathway of this compound.
References
Technical Support Center: Optimizing Mass Spectrometry for 13C-Labeled Compounds
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 13C-labeled compounds in mass spectrometry.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of 13C-labeled compounds.
Isotopic Interference and Natural Abundance Correction
Q1: What is isotopic interference in the context of 13C-labeling experiments?
A1: Isotopic interference occurs when the mass spectral signal of an analyte overlaps with the signal of its 13C-labeled internal standard or when naturally occurring isotopes contribute to the signal of labeled compounds. This can lead to inaccuracies in quantification. For example, the natural abundance of 13C is approximately 1.1%, meaning that for a molecule with a certain number of carbon atoms, there will be a corresponding M+1 peak from the unenriched analyte that could interfere with the M+1 peak of a labeled compound.[1][2][3]
Q2: My corrected data shows negative abundance values. What does this mean and how should I handle it?
A2: Negative abundance values after correction for natural 13C abundance are a common issue that can arise from low signal intensity, missing peaks in the raw data, or incorrect background subtraction.[1] Since negative abundance is not physically possible, it is generally recommended to set these values to zero and then re-normalize the remaining isotopologue fractions to 100%.[1]
Q3: How does an incorrect molecular formula affect the 13C correction?
A3: The molecular formula is critical for calculating the theoretical natural isotope distribution. An incorrect formula will lead to an inaccurate correction, resulting in either an overestimation or underestimation of 13C enrichment. Always double-check the elemental composition of your analyte and any derivatizing agents.[1]
Troubleshooting Isotopic Pattern Distortion:
-
Symptom: The observed isotopic pattern of a 13C-labeled standard does not match the theoretical distribution.
-
Possible Cause 1: Co-eluting species or high background noise are distorting the mass isotopologue distribution.
-
Possible Cause 2: Incorrect peak integration.
-
Solution: Manually review the peak integration for each isotopologue to ensure the start and end points are correctly set. Adjust integration parameters in your software if necessary.[1]
-
-
Possible Cause 3: In-source fragmentation of the labeled compound.
-
Solution: Optimize ion source parameters such as temperature and voltages to minimize fragmentation. Consider using a gentler ionization method if possible.
-
Signal Intensity and Sensitivity
Q4: I am observing a very weak or no signal for my 13C-labeled compound. What are the potential causes?
A4: Low signal intensity can stem from several factors, including issues with sample preparation, chromatographic conditions, or mass spectrometer settings.
Troubleshooting Low Signal Intensity:
-
Symptom: Weak or absent peaks for the 13C-labeled analyte.
-
Decision Tree:
Caption: Troubleshooting decision tree for low signal intensity.
Q5: How can I improve the signal-to-noise ratio for my low-abundance 13C-labeled metabolites?
A5: To improve the signal-to-noise ratio, consider the following:
-
Sample Preparation: Enhance sample cleanup to remove interfering matrix components.[4]
-
Chromatography: Optimize the LC method to improve peak shape and resolution from interfering compounds.
-
Mass Spectrometry: Ensure the instrument is properly tuned and calibrated.[5] Optimize ion source parameters and consider using a higher-resolution mass spectrometer.
Quantitative Data Tables
Effect of Collision Energy on Ion Abundance
Collision energy (CE) is a critical parameter in tandem mass spectrometry (MS/MS) that influences the fragmentation of ions and, consequently, the signal intensity of product ions. The optimal CE is often compound-dependent. As a general trend, increasing the collision energy can lead to a decrease in the abundance of the precursor ion and an increase in the abundance of fragment ions, up to a point where excessive fragmentation can lead to a loss of signal for the desired product ions.[6][7]
| Analyte (Precursor Ion) | Collision Energy (eV) | Relative Abundance of Precursor Ion (%) | Relative Abundance of Major Fragment Ion (%) |
| 13C-Labeled Glucose | 10 | 95 | 5 |
| 20 | 60 | 40 | |
| 30 | 25 | 75 | |
| 40 | 5 | 95 | |
| 13C-Labeled Glutamate | 15 | 90 | 10 |
| 25 | 50 | 50 | |
| 35 | 15 | 85 | |
| 45 | <5 | >95 |
Note: The values in this table are illustrative and the optimal collision energy should be determined empirically for each specific compound and instrument.
Mass Spectrometry Parameters for 13C-Metabolite Analysis
The following table provides typical starting parameters for the analysis of 13C-labeled metabolites by LC-MS/MS. These parameters should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive or Negative | Dependent on the analyte's chemical properties. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 120 - 150 °C | Affects desolvation efficiency. |
| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the evaporation of the solvent. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
| Mass Resolution | >10,000 FWHM | High resolution is crucial for separating 13C isotopologues from other ions with similar m/z values. |
Experimental Protocols
Protocol 1: Sample Preparation of 13C-Labeled Bacterial Cells for GC-MS Analysis
This protocol outlines the steps for preparing bacterial cells cultured with a 13C-labeled substrate for metabolic flux analysis.[8]
-
Cell Culture and Labeling:
-
Harvesting and Quenching:
-
Protein Hydrolysis and Amino Acid Extraction:
-
Transfer the cell suspension to a screw-top glass tube and hydrolyze the proteins to release amino acids.[8]
-
-
Derivatization:
-
Derivatize the extracted amino acids to make them volatile for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire data in full scan mode to capture the mass isotopomer distributions of the amino acid fragments.
-
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Glucose
This protocol provides a general procedure for the analysis of 13C-labeled glucose from biological samples.
-
Sample Extraction:
-
Extract metabolites from cells or tissues using a suitable solvent mixture (e.g., methanol/water).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto an appropriate LC column (e.g., HILIC or reversed-phase).
-
Use a gradient elution with solvents such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to achieve good separation.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a suitable ionization mode (e.g., negative ESI for sugars).[9]
-
Acquire data using MS/MS with optimized collision energies to fragment the glucose and its isotopologues. Fragmentation of lithiated glucose adducts can provide information on the position of the 13C label.[10]
-
Visualizations
Experimental Workflow for 13C Metabolic Flux Analysis (MFA)
Caption: General workflow for a 13C-MFA experiment.
Signaling Pathway of Glucose Metabolism
Caption: Simplified diagram of central carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalytical Assays for Olsalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common interferences encountered during the bioanalysis of Olsalazine (B1677275).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of Olsalazine?
A1: The primary challenges in Olsalazine bioanalysis stem from its nature as a prodrug. Olsalazine has low systemic bioavailability as it is designed to deliver its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1][2][3] Consequently, plasma concentrations of the parent drug are very low.[1] Key challenges include:
-
Low systemic exposure: Requires highly sensitive analytical methods to quantify the parent drug.
-
Metabolic conversion: Olsalazine is extensively metabolized to 5-ASA by colonic bacteria and to a lesser extent, to Olsalazine-O-sulfate in the liver.[1][4] These metabolites can potentially interfere with the assay.
-
Matrix effects: As with most bioanalytical methods, endogenous components in biological matrices like plasma or urine can interfere with the ionization of Olsalazine, leading to ion suppression or enhancement.
-
Stability: The stability of Olsalazine in biological samples during collection, storage, and processing needs to be carefully evaluated to prevent degradation and inaccurate results.
Q2: Can the active metabolite, 5-ASA, interfere with the Olsalazine assay?
A2: Yes, 5-ASA and its acetylated metabolite, N-acetyl-5-ASA, are present in much higher concentrations than Olsalazine in systemic circulation.[1] While modern mass spectrometry techniques (LC-MS/MS) are highly selective, it is crucial to ensure chromatographic separation of Olsalazine from its metabolites to prevent any potential isobaric interference or cross-talk in the mass spectrometer.
Q3: What is Olsalazine-O-sulfate and can it interfere with the assay?
A3: Olsalazine-O-sulfate is a metabolite of Olsalazine formed in the liver.[1][4][5] It has a notably long half-life of about 7 days and can accumulate in plasma upon repeated dosing.[5] Due to its structural similarity to Olsalazine, it is a potential interferent. A previously unidentified acid-labile metabolite was discovered and tentatively identified as olsalazine-O-sulphate, which was previously co-determined with olsalazine.[6] Therefore, the analytical method must be able to distinguish between Olsalazine and Olsalazine-O-sulfate.
Q4: Are there any known drug-drug interactions that can affect the bioanalysis of Olsalazine?
A4: Yes, several drug-drug interactions have been reported for Olsalazine, which could potentially impact bioanalytical results, although most of these are pharmacodynamic or pharmacokinetic in nature rather than direct analytical interference.[4][7] However, co-administered drugs or their metabolites could theoretically interfere with the assay if they have similar mass-to-charge ratios and chromatographic retention times. Commonly co-administered drugs with Olsalazine in patients with inflammatory bowel disease include:
-
Thiopurines (azathioprine, 6-mercaptopurine): Olsalazine and its metabolites can inhibit the enzyme thiopurine methyltransferase (TPMT), which is involved in the metabolism of thiopurines.[8][9][10]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use may increase the risk of nephrotoxicity.[11]
-
Anticoagulants (e.g., warfarin): Potential for increased bleeding risk.[12][13]
It is essential to assess the potential for interference from any co-administered medications during method development and validation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Poor sensitivity or inability to detect Olsalazine | 1. Low plasma concentration of Olsalazine. 2. Inefficient extraction from the biological matrix. 3. Suboptimal ionization in the mass spectrometer. | 1. Ensure the LLOQ of your method is sufficiently low (pg/mL to low ng/mL range). 2. Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction for a cleaner sample).[14] 3. Optimize MS parameters (e.g., electrospray voltage, gas flows, and temperature). |
| High variability in results between replicates | 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Instability of Olsalazine in the matrix or processed samples. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use of an appropriate internal standard is critical. 2. Evaluate matrix effects by post-column infusion experiments or by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. Improve chromatographic separation to avoid co-elution with interfering endogenous compounds.[15] 3. Investigate the stability of Olsalazine under different conditions (bench-top, freeze-thaw, and long-term storage). |
| Inaccurate results (bias) | 1. Interference from metabolites (5-ASA, N-acetyl-5-ASA, Olsalazine-O-sulfate). 2. Interference from co-administered drugs. 3. Improper calibration curve. | 1. Ensure adequate chromatographic resolution between Olsalazine and its metabolites. Use unique MRM transitions for each compound. 2. Screen for potential interferences from commonly co-administered drugs during method validation. 3. Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect. Ensure the calibration range covers the expected concentrations in the study samples. |
| Peak tailing or poor peak shape | 1. Suboptimal chromatographic conditions. 2. Interaction of the analyte with the analytical column. | 1. Optimize the mobile phase composition (pH, organic solvent ratio) and gradient. 2. Use a column with a different stationary phase or consider adding a modifier to the mobile phase. |
Data Presentation
Table 1: Stability of Olsalazine in Urine at Different Temperatures
| Storage Temperature | Stability | Reference |
| -20°C | Stable | [14] |
| 4°C | Stable | [14] |
| Room Temperature | Stable | [14] |
Note: While Olsalazine was found to be stable, its metabolite 5-ASA showed decreased concentration when stored at 4°C and room temperature in urine.[14]
Experimental Protocols
Exemplary Protocol: LC-MS/MS Analysis of Olsalazine in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled Olsalazine).
-
Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).
-
Add 600 µL of an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Olsalazine from its metabolites and other endogenous components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MRM Transitions: To be determined by infusing a standard solution of Olsalazine and its internal standard.
-
-
Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
-
Visualizations
Caption: Metabolic pathway of Olsalazine.
Caption: Troubleshooting workflow for Olsalazine bioanalytical assays.
Caption: Logical relationships of potential interference sources.
References
- 1. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 3. Olsalazine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Olsalazine-O-sulphate: an acid labile metabolite of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Olsalazine and 6-mercaptopurine-related bone marrow suppression: a possible drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulphasalazine inhibition of thiopurine methyltransferase: possible mechanism for interaction with 6-mercaptopurine and azathioprine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Individually administered or co-prescribed thiopurines and mesalamines for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adverse drug reactions and drug–drug interactions with over-the-counter NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. drugs.com [drugs.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to address poor chromatographic peak shape for Olsalazine
Technical Support Center: Olsalazine Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor chromatographic peak shape for Olsalazine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for Olsalazine in reversed-phase HPLC?
Poor peak shape for Olsalazine, including peak tailing, fronting, broadening, or splitting, can stem from several factors related to its chemical nature and the chromatographic system.[1][2] Olsalazine is an acidic compound with a pKa around 2.93.[3] This means its ionization state is highly dependent on the mobile phase pH, which can significantly impact peak shape.
Common causes include:
-
Secondary Silanol (B1196071) Interactions: Olsalazine's acidic functional groups can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[4][5]
-
Inappropriate Mobile Phase pH: Operating near the pKa of Olsalazine can result in inconsistent ionization and peak distortion.[1][4]
-
Column Overload: Injecting too much sample can lead to peak fronting.[1]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[1]
-
Column Degradation: Loss of stationary phase or creation of a void at the column inlet can affect all peaks in a chromatogram.[6]
-
System Dead Volume: Excessive tubing length or improper fittings can lead to peak broadening.[4]
Q2: My Olsalazine peak is tailing. What are the most likely causes and how can I fix it?
Peak tailing is the most common peak shape issue for compounds with acidic or basic functional groups like Olsalazine.[5]
-
Primary Cause: Interaction with ionized residual silanol groups on the column's stationary phase is a primary cause of tailing for acidic analytes.[4][5]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will suppress the ionization of Olsalazine's carboxylic acid groups and the residual silanols, minimizing secondary interactions.[5]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, reducing the potential for tailing.[4]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH on the column surface.[6]
-
Consider Ion-Pairing Agents: For methods at a higher pH, an ion-pairing agent like tetraethylammonium (B1195904) hydroxide (B78521) can be used to improve peak shape.[7]
-
Q3: Why is my Olsalazine peak showing fronting?
Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[1]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, the original sample was likely overloaded.
-
Decrease Injection Volume: If dilution is not an option, reduce the volume of sample injected onto the column.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, use the minimum amount necessary and inject a smaller volume.[1]
-
Q4: What causes split peaks for Olsalazine?
Split peaks can be caused by several issues, often related to the sample introduction or the column inlet.[1][8]
-
Troubleshooting Steps:
-
Check for Column Void/Contamination: A void at the head of the column or a partially blocked inlet frit can distort the sample band, leading to a split peak.[6][8] Try reversing and flushing the column (if the manufacturer allows) or replacing the column.
-
Ensure Complete Sample Dissolution: Incomplete dissolution of the sample can lead to two different "bands" being injected. Ensure your sample is fully dissolved before injection.
-
Injection Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample to precipitate at the column head, leading to a split peak.[1]
-
Troubleshooting Guide for Poor Olsalazine Peak Shape
This guide provides a systematic approach to diagnosing and resolving poor peak shape for Olsalazine.
Initial Assessment and Diagnosis
First, identify the type of peak distortion you are observing (tailing, fronting, broadening, or splitting) as this will guide your troubleshooting efforts.[1]
Caption: Initial Diagnosis of Poor Peak Shape.
Troubleshooting Workflow
Follow this workflow to systematically address the potential causes of poor peak shape.
Caption: Systematic Troubleshooting Workflow for Olsalazine Peak Shape.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols. | Lower mobile phase pH to 2.5-3.0. Use a well-end-capped column. Increase buffer strength. |
| Mobile phase pH close to analyte pKa. | Adjust pH to be at least 2 units away from the pKa (~2.93). | |
| Column contamination. | Flush the column with a strong solvent. | |
| Peak Fronting | Sample overload. | Reduce sample concentration or injection volume. |
| Sample solvent stronger than mobile phase. | Dissolve the sample in the mobile phase. | |
| Split Peaks | Partially blocked column inlet frit. | Backflush the column (if permissible) or replace the frit/column. |
| Column void. | Replace the column. | |
| Incomplete sample dissolution. | Ensure the sample is fully dissolved before injection; sonicate if necessary. | |
| Broad Peaks | Extra-column volume. | Use shorter, narrower ID tubing. Ensure all fittings are properly made. |
| Column deterioration. | Replace the column. | |
| Slow gradient or weak mobile phase. | Increase the organic solvent percentage or the gradient slope. |
Experimental Protocols
Below are example HPLC methods that can be used as a starting point for the analysis of Olsalazine.
Method 1: Ion-Pair Reversed-Phase HPLC
This method is suitable for the separation of Olsalazine from its impurities.[7]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 5 µm (e.g., Alltima C18) |
| Mobile Phase | Methanol (B129727) : Ion-Pair Buffer (45:55, v/v) |
| Ion-Pair Buffer | 0.02 M sodium dihydrogen phosphate (B84403) and 0.02 M tetraethylammonium hydroxide, pH adjusted to 7.2 with phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Column Temperature | Ambient |
Experimental Workflow:
Caption: Workflow for Ion-Pair RP-HPLC Analysis of Olsalazine.
Protocol:
-
Preparation of Ion-Pair Buffer: Dissolve sodium dihydrogen phosphate and tetraethylammonium hydroxide in HPLC-grade water to a final concentration of 0.02 M each. Adjust the pH to 7.2 with phosphoric acid and filter through a 0.45 µm membrane.[7]
-
Preparation of Mobile Phase: Mix methanol and the prepared ion-pair buffer in a 45:55 (v/v) ratio. Degas the mobile phase before use.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve Olsalazine reference standard in the mobile phase to create a stock solution. Prepare working standards by diluting the stock solution.[7]
-
Sample Preparation: Accurately weigh a portion of the powdered sample, dissolve in the mobile phase with sonication, and dilute to a known volume. Filter through a 0.45 µm syringe filter before injection.[7]
-
Chromatographic Analysis: Equilibrate the system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.[7]
Method 2: Reversed-Phase HPLC with Acidic Mobile Phase
This method uses a simpler mobile phase and is often effective at preventing peak tailing for acidic compounds.[9]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 3-5 µm (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% Phosphoric Acid or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 224 nm |
| Column Temperature | Ambient |
Protocol:
-
Mobile Phase Preparation: Prepare the desired ratio of acetonitrile and water (e.g., 50:50 v/v) and add 0.1% phosphoric acid (for UV detection) or formic acid (for MS compatibility).[9] Degas the mobile phase.
-
Standard and Sample Preparation: Prepare standard and sample solutions as described in Method 1, using the mobile phase as the diluent.
-
Chromatographic Analysis: Equilibrate the column with the mobile phase. Inject the prepared solutions and record the chromatograms for analysis.
References
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Separation of Olsalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Minimizing ion suppression effects with Olsalazine Dimethyl Ester-13C12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize Olsalazine (B1677275) Dimethyl Ester-13C12 for minimizing ion suppression effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is Olsalazine Dimethyl Ester-13C12 and what is its primary application?
A1: this compound is a stable isotope-labeled internal standard (SIL IS). It is the 13C-labeled analog of Olsalazine Dimethyl Ester. Its primary application is in quantitative LC-MS/MS analysis to accurately measure the concentration of Olsalazine Dimethyl Ester, or potentially Olsalazine after hydrolysis of the ester groups, by compensating for matrix effects, especially ion suppression.[1]
Q2: How does using a 13C-labeled internal standard like this compound help in minimizing ion suppression?
A2: Ion suppression is the reduction of an analyte's signal intensity caused by co-eluting matrix components in the ion source of a mass spectrometer.[2][3] A 13C-labeled internal standard is chemically almost identical to the unlabeled analyte.[4] This chemical similarity ensures that the internal standard and the analyte co-elute from the liquid chromatography (LC) column and experience the same degree of ion suppression.[4] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4]
Q3: Why is a 13C-labeled internal standard preferred over a deuterium (B1214612) (2H)-labeled one?
A3: While both are stable isotope-labeled standards, 13C-labeled compounds are often preferred because the larger mass difference of 13C compared to 12C has a negligible effect on the physicochemical properties of the molecule.[4] In contrast, the difference in mass and bonding properties between deuterium and hydrogen can sometimes lead to a slight chromatographic separation between the deuterated internal standard and the analyte, a phenomenon known as the "isotope effect".[4] This separation can cause the analyte and the internal standard to experience different levels of ion suppression, leading to inaccurate results.[4] 13C-labeled standards are more likely to co-elute perfectly with the analyte, providing better compensation for matrix effects.[4]
Q4: Can I use this compound as an internal standard for the analysis of Olsalazine's active metabolite, mesalazine (5-aminosalicylic acid)?
A4: It is not recommended. An ideal internal standard should be as structurally and chemically similar to the analyte as possible. This compound is structurally different from mesalazine. Therefore, their chromatographic behavior and ionization efficiencies would likely differ, and it would not effectively compensate for matrix effects specific to mesalazine. For mesalazine analysis, a more appropriate internal standard would be mesalazine-d3 (B585356) or mesalazine-13C.[5]
Q5: What are the common causes of ion suppression in LC-MS/MS analysis?
A5: Common causes of ion suppression include:
-
High concentrations of salts or buffers from the sample or mobile phase.
-
Endogenous matrix components from biological samples like plasma, urine, or tissue homogenates (e.g., phospholipids, proteins, lipids).[2]
-
Exogenous compounds such as co-administered drugs, their metabolites, or contaminants from sample collection and preparation materials.
-
Competition for ionization in the electrospray ionization (ESI) source when multiple compounds elute simultaneously.[2]
Troubleshooting Guides
Problem 1: Significant ion suppression is observed despite using this compound.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Matrix Components | 1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2] Protein precipitation is a simpler but generally less clean method.[6] 2. Sample Dilution: Dilute the sample to reduce the concentration of interfering components. This may require a more sensitive instrument to detect the analyte. |
| Chromatographic Co-elution with a Suppressing Agent | 1. Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or change the stationary phase of the LC column to better separate the analyte and internal standard from the region of ion suppression. 2. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the retention time windows where significant ion suppression occurs. Adjust the chromatography to move the analyte peak away from these regions. |
| Sub-optimal MS Source Conditions | 1. Optimize Source Parameters: Adjust the electrospray voltage, gas flows (nebulizing and drying gas), and source temperature to improve ionization efficiency and reduce susceptibility to suppression. |
Problem 2: Poor peak shape or splitting for both the analyte and this compound.
| Possible Cause | Troubleshooting Steps |
| Column Contamination | 1. Column Wash: Implement a robust column wash step at the end of each run to remove strongly retained matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from contaminants. |
| Inappropriate Sample Solvent | 1. Solvent Matching: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the reconstitution solvent should be weaker than the initial mobile phase. |
| Column Overloading | 1. Reduce Injection Volume: Inject a smaller volume of the sample onto the column. 2. Dilute the Sample: If the analyte concentration is very high, dilute the sample. |
Experimental Protocols
Note: The following are example protocols and should be optimized for your specific application and instrumentation.
1. Sample Preparation from Human Plasma (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) as the internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Inject an aliquot into the LC-MS/MS system.
2. Example LC-MS/MS Parameters for Olsalazine Analysis
The following table provides starting parameters for the analysis of Olsalazine. These would need to be adapted and optimized for Olsalazine Dimethyl Ester.
| Parameter | Value |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
3. Example MRM Transitions
The following are hypothetical MRM transitions for Olsalazine Dimethyl Ester and its 13C12-labeled internal standard. These must be determined experimentally by infusing the pure compounds into the mass spectrometer. The transitions for the related compound mesalazine are provided for reference.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olsalazine Dimethyl Ester | To be determined | To be determined | To be optimized |
| This compound (IS) | Precursor + 12 | To be determined | To be optimized |
| Mesalazine (for reference)[5] | 208.1 | 107.0 | To be optimized |
| Mesalazine-d3 (IS for reference)[5] | 211.1 | 110.1 | To be optimized |
Visualizations
Caption: A typical bioanalytical workflow for sample analysis using an internal standard.
Caption: The principle of minimizing ion suppression using a co-eluting internal standard.
References
- 1. theclinivex.com [theclinivex.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting low recovery of Olsalazine from biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the quantification of Olsalazine (B1677275) in biological matrices. The primary focus is on resolving issues related to low analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low Olsalazine recovery from biological samples? A1: Low recovery of Olsalazine is typically linked to three main factors: its very high affinity for plasma proteins (>99%), inefficiencies in the sample extraction process, and matrix effects during analysis, particularly with LC-MS/MS.[1][2] Analyte degradation during sample handling and storage can also contribute to lower than expected results.[3]
Q2: How significant is plasma protein binding when analyzing Olsalazine? A2: It is a critical factor. Both Olsalazine and its primary metabolite, Olsalazine-O-sulfate, are more than 99% bound to plasma proteins.[1][2] If the sample preparation method does not effectively disrupt this binding, the majority of the analyte will be removed with the protein fraction, leading to extremely low recovery.
Q3: How can I distinguish between low extraction efficiency and matrix effects? A3: Low extraction efficiency means the analyte is not being effectively transferred from the sample matrix into the final extract. This is a physical loss. Matrix effects, however, occur during analysis (e.g., in the mass spectrometer source) where co-eluting compounds from the matrix interfere with the analyte's ionization, causing signal suppression or enhancement.[4][5] You can assess extraction efficiency by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effects can be evaluated by comparing the analyte response in a post-extraction spiked sample to the response in a clean solvent.[6]
Q4: My recovery is highly variable and inconsistent. What are the likely causes? A4: Inconsistent recovery often points to variability in the experimental procedure. Key areas to investigate include inconsistent pH adjustments between samples, incomplete vortexing or mixing during extraction steps, temperature fluctuations, and variations in evaporation and reconstitution steps. Even minor procedural differences can lead to significant variability when dealing with a challenging analyte like Olsalazine.
Q5: Should I be quantifying Olsalazine or its active metabolite, mesalamine (5-ASA)? A5: This depends entirely on your research goals. Olsalazine is a prodrug that is converted by colonic bacteria into two molecules of its active form, mesalamine (5-ASA).[7][8] For pharmacokinetic studies of the parent drug, you would measure Olsalazine. For studies focused on the therapeutic action or bioavailability of the active component in the colon, measuring mesalamine (and its metabolite, N-acetyl-5-ASA) is more relevant.[9][10] The analytical method must be optimized for the specific analyte you are targeting.
Troubleshooting Guides
This section provides detailed solutions for specific problems encountered during Olsalazine analysis.
Issue: Low Recovery After Protein Precipitation (PPT)
Protein precipitation is a fast but often "crude" method for sample cleanup. Given Olsalazine's high protein binding, optimizing this step is crucial.
Potential Causes & Solutions:
-
Inefficient Protein Disruption: The protein-drug complex is not being fully dissociated.
-
Analyte Co-precipitation: Olsalazine may be physically trapped and carried down with the precipitated protein mass.
-
Suboptimal Solvent-to-Sample Ratio: An insufficient volume of organic solvent may not effectively precipitate all proteins or release the bound drug.
Troubleshooting Steps:
-
Optimize the Precipitating Agent: Acetonitrile (B52724) is generally effective at protein removal (>96% efficiency).[11] However, for highly protein-bound drugs, acidic precipitants like trichloroacetic acid (TCA) can be more effective at disrupting the binding.[11]
-
Adjust Solvent-to-Sample Ratio: A standard ratio is 3:1 (solvent:sample).[7] For Olsalazine, increasing this to 4:1 or higher may improve recovery.
-
Control Temperature: Perform the precipitation at low temperatures (e.g., 4°C) to enhance protein removal and minimize potential degradation.[7]
-
Ensure Thorough Mixing: Vortex samples vigorously for at least 1 minute after adding the precipitant to ensure complete interaction and protein crashing.[7]
Table 1: Comparison of Common Protein Precipitants
| Precipitant | Typical Ratio (Solvent:Plasma) | Protein Removal Efficiency | Key Considerations |
|---|---|---|---|
| Acetonitrile (ACN) | 3:1 | >96%[11] | Good general-purpose choice; may result in cleaner extracts than methanol. |
| Methanol (MeOH) | 3:1 | Variable | Can be less efficient than ACN for protein removal. |
| Trichloroacetic Acid (TCA) | 2:1 | ~92%[11] | Excellent for disrupting strong protein binding; may require pH adjustment of the final extract. |
| Zinc Sulfate (B86663) | 2:1 | ~91%[11] | Effective, but metal ions can be problematic for LC-MS analysis (ion suppression, adduct formation). |
Issue: Low Recovery After Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT but requires careful optimization of solvent and pH.
Potential Causes & Solutions:
-
Incorrect pH: Olsalazine is an acidic compound. The pH of the aqueous sample must be adjusted to suppress its ionization, making it neutral and more soluble in the organic extraction solvent.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for partitioning the neutral Olsalazine molecule.
-
Insufficient Mixing/Phase Separation: Inadequate vortexing can lead to incomplete extraction, while emulsion formation can cause loss of the organic layer.
Troubleshooting Steps:
-
Optimize Sample pH: For an acidic drug like Olsalazine, adjust the sample pH to be at least 2 units below its pKa to ensure it is in its neutral, non-ionized form.[12]
-
Select an Appropriate Solvent: Start with a common LLE solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[7] The choice depends on the analyte's polarity (LogP value).[12]
-
Increase Solvent-to-Sample Ratio: A higher ratio (e.g., 7:1 organic:aqueous) can significantly improve extraction efficiency.[12]
-
"Salting Out": For more polar analytes, adding a salt like sodium sulfate (3-5 M) to the aqueous sample can reduce the analyte's aqueous solubility and drive it into the organic phase, improving recovery.[13]
-
Consider Back-Extraction: For enhanced cleanup, after the initial extraction into the organic phase, the analyte can be "back-extracted" into a fresh aqueous phase with a high pH (which ionizes the acidic drug, making it water-soluble again), leaving neutral interferences behind in the organic layer.[12][13]
Issue: Suspected Matrix Effects in LC-MS/MS Analysis
Even with good recovery, matrix effects can lead to inaccurate quantification by suppressing or enhancing the analyte signal at the detector.
Potential Causes & Solutions:
-
Co-elution of Endogenous Components: Phospholipids, salts, and other matrix components eluting at the same time as Olsalazine can interfere with its ionization.[4][14]
-
Insufficient Sample Cleanup: The chosen extraction method (especially PPT) may not be removing enough of the interfering matrix components.
Troubleshooting Steps:
-
Improve Sample Cleanup: If using PPT, consider switching to a more rigorous method like LLE or Solid-Phase Extraction (SPE) to obtain a cleaner extract.
-
Modify Chromatography: Adjust the HPLC gradient to better separate Olsalazine from the region where matrix components elute (often early in the run).[4]
-
Dilute the Sample: Simple dilution of the final extract can sometimes reduce the concentration of interfering components below the level where they cause significant matrix effects.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be affected by matrix suppression or enhancement in the same way, allowing for accurate correction and reliable quantification.[4]
Key Experimental Protocols
Protocol 1: Optimized Protein Precipitation
-
Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing your internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: pH-Optimized Liquid-Liquid Extraction (LLE)
-
Aliquot 200 µL of plasma or serum into a glass tube.
-
Add the internal standard.
-
Add an appropriate volume of acid (e.g., formic acid, HCl) to adjust the sample pH to be ~2 units below the pKa of Olsalazine.
-
Add 1.5 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.[7]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Visual Guides and Pathways
Caption: Metabolic pathway of Olsalazine.
Caption: Troubleshooting workflow for low Olsalazine recovery.
References
- 1. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. welchlab.com [welchlab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 9. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of Olsalazine Dimethyl Ester-13C12
Technical Support Center: Olsalazine Dimethyl Ester-13C12
This technical support center provides guidance on the proper storage, handling, and troubleshooting for this compound to ensure its stability and prevent degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. While the product may be stable for short periods at room temperature, such as during shipping, prolonged exposure to ambient conditions can lead to degradation.
Q2: Can I store this compound in a solution?
A2: If storage in solution is necessary, it is advisable to prepare fresh solutions for immediate use. If short-term storage of a stock solution is required, it should be stored at -20°C or colder. The stability of the compound in solution is dependent on the solvent, pH, and temperature. Hydrolysis of the ester groups is a potential degradation pathway in aqueous or protic solvents.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are likely hydrolysis of the dimethyl ester groups to form the corresponding carboxylic acid, and reduction of the azo bond, which would cleave the molecule into two separate aromatic amine moieties. Oxidation and photodegradation are also potential concerns.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks in the chromatogram or changes in the mass spectrum would indicate the presence of degradation products. A change in the physical appearance of the solid, such as color change, may also suggest degradation.
Q5: Is this compound sensitive to light?
A5: Azo compounds can be sensitive to light. To prevent potential photodegradation, it is recommended to store the compound in an amber vial or a container that is protected from light. When handling the compound or its solutions, minimize exposure to direct light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis | Sample degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.2. Prepare fresh solutions for analysis.3. If using a stock solution, verify its age and storage conditions.4. Consider the possibility of solvent-induced degradation. |
| Reduced biological activity or inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | 1. Confirm the purity of the compound with a fresh analytical standard.2. Prepare new stock solutions from a fresh vial of the compound.3. Re-evaluate the experimental protocol to minimize exposure to harsh conditions (e.g., high temperatures, extreme pH). |
| Change in physical appearance (e.g., color change) | Significant degradation of the compound. | 1. Do not use the material for experiments.2. Contact the supplier for a replacement.3. Review handling and storage procedures to prevent future occurrences. |
Storage Condition Summary
| Condition | Temperature | Light Exposure | Atmosphere | Form |
| Long-term Storage | -20°C | Protect from light | Inert gas (e.g., Argon, Nitrogen) recommended | Solid |
| Short-term Storage / Shipping | Room Temperature | Protect from light | N/A | Solid |
| Solution Storage (if necessary) | ≤ -20°C | Protect from light | N/A | In a suitable anhydrous solvent |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a clean, dry vial under an inert atmosphere if possible.
-
Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO, DMF) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or below in a tightly sealed, light-protected container.
Protocol 2: Assessment of Compound Stability by HPLC
-
Prepare a fresh solution of this compound at a known concentration.
-
Inject the solution onto a suitable reversed-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient of water and acetonitrile (B52724) with a suitable modifier (e.g., 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
To assess stability over time or under stress conditions (e.g., heat, light, different pH), analyze samples at various time points and compare the chromatograms for the appearance of new peaks or a decrease in the main peak area.
Visualizations
Calibrating instruments for the detection of Olsalazine Dimethyl Ester-13C12
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration of analytical instruments for the detection of Olsalazine Dimethyl Ester-¹³C₁₂.
Frequently Asked Questions (FAQs)
Q1: What is Olsalazine Dimethyl Ester-¹³C₁₂ and what is its primary application in research?
A1: Olsalazine Dimethyl Ester-¹³C₁₂ is a stable isotope-labeled intermediate used in the synthesis of Olsalazine-¹³C₁₂ Sodium Salt.[1] Its primary application is as an internal standard (IS) in quantitative bioanalysis by isotope dilution mass spectrometry (IDMS).[1][2][3] In this role, it is used to accurately quantify the concentration of its unlabeled counterpart, Olsalazine Dimethyl Ester, or the active drug, Olsalazine, in complex biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it helps to correct for variability in sample preparation and matrix effects.[4]
Q2: Which analytical technique is most suitable for the detection and quantification of Olsalazine Dimethyl Ester-¹³C₁₂?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique for the analysis of Olsalazine Dimethyl Ester-¹³C₁₂.[5] This method offers high sensitivity, selectivity, and the ability to differentiate between the labeled internal standard and the unlabeled analyte based on their mass-to-charge ratios.
Q3: Why is instrument calibration crucial when using Olsalazine Dimethyl Ester-¹³C₁₂ as an internal standard?
A3: Instrument calibration is a critical component for ensuring the reliability, accuracy, and precision of mass spectrometry measurements.[6] Even when using an internal standard, the instrumental response may not be identical for the analyte and its isotopically labeled analogue due to various factors, including potential spectral overlap and differences in ionization efficiency.[1] A calibration curve establishes the relationship between the known concentrations of the analyte and the instrument's response, allowing for the accurate determination of the analyte's concentration in unknown samples.[6]
Q4: What are "matrix effects" and how does using Olsalazine Dimethyl Ester-¹³C₁₂ help mitigate them?
A4: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine).[4][7] These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification.[4] Because Olsalazine Dimethyl Ester-¹³C₁₂ is chemically and physically almost identical to the unlabeled analyte, it will experience similar matrix effects.[8] By calculating the ratio of the analyte peak area to the internal standard peak area, these effects can be normalized, leading to more accurate and precise results.[7][8]
Q5: What causes non-linear calibration curves in isotope dilution mass spectrometry?
A5: Non-linear calibration curves in IDMS can arise from several factors, including:
-
Isotopic Overlap: The natural abundance of isotopes in the unlabeled analyte can contribute to the signal of the labeled internal standard, and vice versa.[1][9] This is more pronounced when the mass difference between the analyte and the internal standard is small.[1]
-
Impurity of the Labeled Standard: The presence of unlabeled analyte as an impurity in the internal standard can affect the response ratio.
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
Troubleshooting Guides
This section provides solutions to common problems encountered during the calibration and analysis of Olsalazine Dimethyl Ester-¹³C₁₂.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Analyte/Internal Standard | 1. Incorrect MS settings: Ionization mode, polarity, or source parameters are not optimized. 2. Sample Preparation Issue: Inefficient extraction or degradation of the analyte. 3. LC System Problem: No mobile phase flow, incorrect column, or a leak in the system. 4. Concentration below Limit of Detection (LOD). | 1. Optimize MS Parameters: Infuse a standard solution of the analyte and internal standard to determine the optimal ionization mode (e.g., ESI positive or negative) and source parameters (e.g., source temperature, ion spray voltage).[5][10] 2. Review Sample Preparation: Ensure the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) is appropriate and validated.[11] Check for potential degradation by preparing fresh samples. 3. Check LC System: Verify mobile phase composition and flow rate.[12] Ensure the correct column is installed and check for any leaks or blockages. 4. Prepare a More Concentrated Standard: Inject a known, higher concentration sample to confirm system performance. |
| High Background Noise or Contamination | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from Previous Injections. 3. Contaminated LC System or Ion Source. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases.[13] 2. Implement a Wash Step: Include a high-organic wash step in the gradient and/or inject blank samples between analytical runs. 3. Clean the System: Flush the LC system with appropriate solvents.[13] Clean the ion source according to the manufacturer's instructions. |
| Retention Time Shifts | 1. Changes in Mobile Phase Composition: Inaccurate mixing or degradation of mobile phase components. 2. Column Degradation: Loss of stationary phase or blockage. 3. Fluctuating Column Temperature. 4. Inconsistent Flow Rate. | 1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.[13] 2. Equilibrate the Column: Ensure the column is properly equilibrated before each injection. If the problem persists, consider replacing the column. 3. Use a Column Oven: Maintain a constant and consistent column temperature. 4. Check the Pump: Verify the pump is delivering a stable and accurate flow rate. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions with the Column: Silanol interactions can cause peak tailing for basic compounds. 3. Mismatched Injection Solvent: The injection solvent is significantly stronger than the initial mobile phase. 4. Column Void or Contamination. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Adjust Mobile Phase pH: Modify the mobile phase pH to suppress the ionization of the analyte and reduce secondary interactions. 3. Match Injection Solvent: Reconstitute the sample in the initial mobile phase or a weaker solvent. 4. Flush or Replace the Column: Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, requiring column replacement. |
| Inconsistent or Non-Reproducible Results | 1. Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples. 2. Inaccurate Pipetting: Errors in preparing standards and samples. 3. Sample Instability: Degradation of the analyte in the autosampler. | 1. Ensure Co-elution of Analyte and IS: The stable isotope-labeled internal standard must co-elute with the analyte to effectively compensate for matrix effects.[8] Optimize chromatography to achieve this. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting techniques. 3. Assess Sample Stability: Evaluate the stability of the analyte in the autosampler over the expected run time and keep samples cooled if necessary. |
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions for both the unlabeled analyte (Olsalazine Dimethyl Ester) and the labeled internal standard (Olsalazine Dimethyl Ester-¹³C₁₂).
Materials:
-
Olsalazine Dimethyl Ester (Analyte)
-
Olsalazine Dimethyl Ester-¹³C₁₂ (Internal Standard)
-
LC-MS Grade Methanol
-
LC-MS Grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the analyte and the internal standard into separate, labeled volumetric flasks.
-
Dissolve the compounds in a small amount of DMSO.
-
Bring the flasks to their final volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions for the analyte by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) by diluting the internal standard stock solution with the same 50:50 methanol:water mixture.
-
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting the analyte and internal standard from biological matrices like plasma or serum.[5]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Internal Standard Working Solution
-
Ice-cold Acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological matrix into a microcentrifuge tube.
-
Add a specified volume of the Internal Standard Working Solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Instrument Calibration
This protocol describes the generation of a calibration curve for quantitative analysis.
Procedure:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte working solutions.
-
Add a constant amount of the internal standard working solution to each calibration standard.
-
Process the calibration standards using the same sample preparation method as the unknown samples.
-
Inject the processed calibration standards into the LC-MS/MS system, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the known concentration of the analyte.
-
Apply a linear regression model to the data. The regression should have a correlation coefficient (r²) of ≥ 0.99 for an acceptable fit.
Quantitative Data Summary
The following tables provide typical starting parameters for LC-MS/MS method development for Olsalazine Dimethyl Ester. These parameters should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by infusion of standards |
Visualizations
Caption: A typical experimental workflow for quantitative bioanalysis.
Caption: A logical flow for troubleshooting common LC-MS/MS issues.
References
- 1. imreblank.ch [imreblank.ch]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. zefsci.com [zefsci.com]
Validation & Comparative
Comparative Guide to the Bioanalytical Validation of an LC-MS/MS Method for Olsalazine and its Active Metabolite
This guide provides a comparative overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the prodrug Olsalazine (B1677275) using its stable isotope-labeled internal standard, Olsalazine Dimethyl Ester-¹³C₁₂, and a validated method for its active metabolite, Mesalamine (5-aminosalicylic acid). The information presented is intended for researchers, scientists, and drug development professionals to illustrate the key parameters and expected performance of such bioanalytical methods.
Olsalazine is an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease. It is a prodrug that is converted to two molecules of the active metabolite, Mesalamine, by bacterial azoreductases in the colon.[1] The accurate quantification of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.
Metabolic Pathway of Olsalazine
The metabolic conversion of Olsalazine to Mesalamine is a critical step in its therapeutic action. Understanding this pathway is fundamental to the bioanalysis of the drug and its metabolite.
Experimental Protocols
The following sections detail the experimental methodologies for the LC-MS/MS analysis of Olsalazine (hypothetical method) and a published method for Mesalamine.
Sample Preparation
Effective sample preparation is essential to remove interferences and improve the sensitivity of the LC-MS/MS analysis.[2] Two common techniques are protein precipitation and liquid-liquid extraction.
Olsalazine (Hypothetical Method using Olsalazine Dimethyl Ester-¹³C₁₂):
-
Sample Preparation: Protein precipitation.
-
Procedure: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing Olsalazine Dimethyl Ester-¹³C₁₂. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is transferred, evaporated to dryness under nitrogen, and reconstituted in 100 µL of the mobile phase for injection.[1]
Mesalamine (Published Method using Mesalamine-d₃):
-
Sample Preparation: Derivatization followed by liquid-liquid extraction.[2]
-
Procedure: The sample preparation involves derivatization with propionyl anhydride (B1165640) followed by liquid-liquid extraction to remove interference and minimize the matrix effect of human plasma.[2]
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the LC-MS/MS conditions for the analysis of Olsalazine and Mesalamine.
| Parameter | Olsalazine with Olsalazine Dimethyl Ester-¹³C₁₂ (Hypothetical) | Mesalamine with Mesalamine-d₃ (Published Method)[2] |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | Gradient elution |
| Injection Volume | 5 µL | Not specified |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined | m/z 208.1 → 107.0 (for derivatized Mesalamine) |
| MRM Transition (IS) | To be determined | m/z 211.1 → 110.1 (for derivatized Mesalamine-d₃) |
Method Validation Parameters: A Comparative Summary
The following tables present a comparison of the validation parameters for the hypothetical Olsalazine method and the published Mesalamine method. The data for the Olsalazine method is representative of expected performance for a robust bioanalytical assay.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Calibration Range | LLOQ | r² |
| Olsalazine (Hypothetical) | Olsalazine Dimethyl Ester-¹³C₁₂ | 1 - 1000 ng/mL | 1 ng/mL | >0.99 |
| Mesalamine[2] | Mesalamine-d₃ | 0.10 - 12.0 ng/mL | 0.10 ng/mL | >0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Olsalazine (Hypothetical) | Low, Mid, High | <15% | <15% | 85-115% |
| Mesalamine[2] | Not specified | 0.6 - 2.9% | 1.3 - 3.8% | 103.8 - 107.2% |
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) |
| Olsalazine (Hypothetical) | Olsalazine Dimethyl Ester-¹³C₁₂ | Consistent and reproducible | Minimal |
| Mesalamine[2] | Mesalamine-d₃ | 82 - 95% (Analyte), ~78% (IS) | Minimized by extraction method |
Conclusion
The use of a stable isotope-labeled internal standard, such as Olsalazine Dimethyl Ester-¹³C₁₂, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is due to its ability to mimic the analyte during sample preparation and ionization, thus compensating for matrix effects and improving the accuracy and precision of the method.
The comparative data presented, including a hypothetical yet robust method for Olsalazine and a published method for its active metabolite Mesalamine, highlights the key validation parameters that are critical for the development of reliable bioanalytical methods. For both the parent drug and its metabolite, LC-MS/MS provides the necessary sensitivity and selectivity for their accurate quantification in biological matrices. The choice of sample preparation technique and the use of an appropriate internal standard are paramount to achieving a successful method validation in line with regulatory guidelines.
References
A Comparative Guide to Internal Standards in Olsalazine Bioanalysis: Olsalazine Dimethyl Ester-¹³C₁₂ vs. a Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of olsalazine (B1677275), an anti-inflammatory drug primarily used in the treatment of inflammatory bowel disease, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison between two common types of stable isotope-labeled internal standards: Olsalazine Dimethyl Ester-¹³C₁₂ and a deuterated olsalazine analog. This comparison is supported by a discussion of the theoretical advantages of each, alongside a detailed experimental protocol for a related compound, mesalamine, which serves as a practical example for liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development.
Data Presentation: A Comparative Overview
| Feature | Olsalazine Dimethyl Ester-¹³C₁₂ | Deuterated Olsalazine | General Considerations & Rationale |
| Mass Shift | High (12 Da) | Variable (typically 3-6 Da) | A larger mass shift, as provided by ¹³C₁₂, minimizes the risk of isotopic crosstalk from the unlabeled analyte, where the natural abundance of ¹³C in the analyte can contribute to the signal of the internal standard. |
| Chromatographic Co-elution | Identical to the unlabeled analyte | Potential for slight retention time shift | ¹³C labeling does not alter the physicochemical properties of the molecule, ensuring identical chromatographic behavior. Deuterium (B1214612) is slightly smaller and can sometimes lead to a small shift in retention time, which may affect the accuracy of correcting for matrix effects that vary across a chromatographic peak.[1] |
| Chemical and Metabolic Stability | High | Generally high, but C-D bonds are weaker than C-H bonds | In some instances, deuterium atoms can be lost during sample preparation or in the mass spectrometer source, a phenomenon known as "back-exchange," which can compromise the accuracy of the assay. ¹³C labels are chemically and metabolically stable. |
| Ionization Efficiency | Identical to the unlabeled analyte | Generally identical, but can be slightly different | The ionization efficiency of the internal standard should ideally match that of the analyte to accurately compensate for matrix-induced ion suppression or enhancement. While typically similar, deuteration can occasionally lead to minor differences in ionization behavior. |
| Commercial Availability & Cost | May be less common and potentially more expensive | Often more readily available and can be more cost-effective | The synthesis of ¹³C-labeled compounds can be more complex and costly compared to deuteration. |
Experimental Protocols
While a specific protocol for olsalazine using Olsalazine Dimethyl Ester-¹³C₁₂ is not detailed in the public domain, the following LC-MS/MS method for its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), using a deuterated internal standard (mesalamine-d₃) provides a robust starting point for method development. This protocol can be adapted for the analysis of olsalazine and its dimethyl ester derivative.
Sample Preparation: Protein Precipitation
This method is a straightforward and rapid technique suitable for high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (either Olsalazine Dimethyl Ester-¹³C₁₂ or deuterated olsalazine at an appropriate concentration).
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters (Adapted from Mesalamine Analysis)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for olsalazine and its derivatives.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olsalazine: The precursor ion would be the deprotonated molecule [M-H]⁻, and the product ions would be determined by fragmentation experiments.
-
Olsalazine Dimethyl Ester-¹³C₁₂: The precursor ion would be [M+12-H]⁻.
-
Deuterated Olsalazine: The precursor ion would be [M+n-H]⁻, where 'n' is the number of deuterium atoms.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.
-
Mandatory Visualization
Signaling Pathway of Olsalazine's Active Metabolite
Olsalazine is a prodrug that is converted to two molecules of its active metabolite, mesalamine (5-ASA), by azoreductases in the colon. Mesalamine exerts its anti-inflammatory effects through multiple mechanisms, primarily involving the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathways.
Caption: Olsalazine's conversion to mesalamine and its subsequent anti-inflammatory signaling cascade.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of olsalazine in a biological matrix using an internal standard.
Caption: A generalized workflow for the bioanalysis of olsalazine using a stable isotope-labeled internal standard.
References
Cross-validation of analytical methods for Olsalazine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Olsalazine, a key therapeutic agent in the management of inflammatory bowel disease. The following sections detail the experimental protocols and performance data for various analytical techniques, offering a comparative overview to aid in method selection and validation for research, quality control, and clinical applications.
Olsalazine: Mechanism of Action
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA). It consists of two molecules of 5-ASA linked by an azo bond. This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the two active 5-ASA molecules directly in the colon. The therapeutic effect of 5-ASA is primarily local, where it is believed to modulate inflammatory pathways. The key mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which in turn reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA may interfere with the production of inflammatory cytokines and scavenge reactive oxygen species.[1][2][3][4]
Cross-Validation Workflow for Analytical Methods
The cross-validation of analytical methods is crucial to ensure the reliability, reproducibility, and robustness of the obtained results. A general workflow for comparing different analytical techniques for Olsalazine quantification is outlined below. This process involves method development and optimization, validation of key performance parameters, and a comparative analysis to determine the most suitable method for a specific application.
Comparison of Analytical Methods
The following tables summarize the key performance parameters of various analytical methods for the quantification of Olsalazine.
Table 1: UV-Visible Spectrophotometry
| Parameter | Method A (FeCl₃/1,10-Phenanthroline) | Method B (FeCl₃/2,2'-Bipyridyl) | Method C (0.1N NaOH) |
| Principle | Reduction of Fe³⁺ to Fe²⁺ by Olsalazine, forming a colored complex. | Reduction of Fe³⁺ to Fe²⁺ by Olsalazine, forming a colored complex. | Direct colorimetric measurement in alkaline medium. |
| λmax | 510 nm | 518 nm | 465 nm |
| Linearity Range | 1 - 5 µg/mL | 5 - 25 µg/mL | 1 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | Not explicitly stated, but described as accurate. | Not explicitly stated, but described as accurate. | Not explicitly stated, but described as accurate. |
| Precision (%RSD) | Not explicitly stated, but described as precise. | Not explicitly stated, but described as precise. | Not explicitly stated, but described as precise. |
| LOD | Not Reported | Not Reported | Not Reported |
| LOQ | Not Reported | Not Reported | Not Reported |
| Reference | [1] | [1] | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC)
Note: Detailed validation data for Olsalazine via HPLC is limited in the reviewed literature. The following data for Mesalazine (the active metabolite) is provided as a reference for expected performance.
| Parameter | HPLC-UV Method for Mesalazine |
| Principle | Reversed-phase chromatography with UV detection. |
| Column | Zorbax Rx-C8 (150 x 4.6 mm, 5µ) |
| Mobile Phase | Potassium phosphate (B84403) monobasic with 0.1% Sodium 1-octane sulfonate buffer (pH 2.2) : Methanol (70:30 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection (λ) | 220 nm |
| Linearity Range | 50 - 400 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Accuracy (% Recovery) | 100.1% - 100.9% |
| Precision (%RSD) | Within specified limits (typically <2%) |
| LOD | Not Reported |
| LOQ | Not Reported |
| Reference | [5] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Note: A specific validated LC-MS/MS method for Olsalazine was not detailed in the reviewed literature. The following data is for the active metabolite, Mesalazine, and serves as a strong starting point for method development for Olsalazine.[2][6]
| Parameter | UHPLC-MS/MS Method for Mesalazine |
| Principle | Ultra-high performance liquid chromatography coupled with tandem mass spectrometry for high sensitivity and selectivity. |
| Sample Preparation | Derivatization followed by Liquid-Liquid Extraction (LLE). |
| Column | Kinetex XB-C18 (100x4.6mm, 2.6µ) |
| Mobile Phase | 0.1% Formic acid in water and acetonitrile (B52724) (gradient elution). |
| Ionization Mode | Electrospray Ionization (ESI) - Negative |
| Linearity Range | 0.10 - 12.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Average) | 103.8% - 107.2% |
| Precision (%CV) | Intra-day: 0.6% - 2.9%; Inter-day: 1.3% - 3.8% |
| LOD | Not Reported |
| LOQ | 0.10 ng/mL |
| Reference | [6] |
Table 4: Differential Pulse Voltammetry (DPV)
| Parameter | Differential Pulse Voltammetry |
| Principle | Electrochemical oxidation of Olsalazine at a glassy carbon electrode. |
| Electrode | Glassy Carbon Disc Electrode |
| Buffer | Phosphate buffer (pH 7.0) |
| Linearity Range | 2 x 10⁻⁶ M to 2 x 10⁻⁴ M |
| Correlation Coefficient (r²) | Not explicitly stated, but a linear dependence is reported. |
| Accuracy (% Recovery) | Good accuracy reported from recovery studies. |
| Precision | Good precision reported. |
| LOD | Not Reported |
| LOQ | Not Reported |
| Reference | [7] |
Experimental Protocols
UV-Visible Spectrophotometry (Method C)
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of Olsalazine sodium and dissolve it in 100 mL of 0.1N NaOH to obtain a stock solution of 1000 µg/mL. Further dilute 10 mL of this stock solution to 100 mL with 0.1N NaOH to get a working stock solution of 100 µg/mL.[1]
-
Calibration Standards: Prepare a series of calibration standards in the range of 1-5 µg/mL by transferring appropriate aliquots of the working stock solution into 10 mL volumetric flasks and diluting to volume with 0.1N NaOH.[1]
-
Sample Preparation: For capsule dosage forms, weigh the contents of 20 capsules. Take a quantity of powder equivalent to 100 mg of Olsalazine sodium and dissolve it in 0.1N NaOH to a final concentration of 100 µg/mL, followed by filtration. Dilute this solution to a final concentration within the calibration range.[1]
-
Measurement: Allow the solutions to stand for 15 minutes at room temperature. Measure the absorbance of the yellowish-orange colored solution at 465 nm against a 0.1N NaOH blank.[1]
High-Performance Liquid Chromatography (HPLC)
The following is a representative protocol for Olsalazine analysis. Validation for specific applications is required.
-
Chromatographic Conditions:
-
Column: Newcrom R1, 2.1×100 mm, 3 µm, 100A
-
Mobile Phase: Acetonitrile (50%) and 0.2% H₂SO₄ in water (50%)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 224 nm
-
-
Standard Solution Preparation: Prepare a stock solution of Olsalazine in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Extract Olsalazine from the sample matrix using a suitable solvent (e.g., mobile phase). The extraction procedure may involve sonication and filtration.
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system and record the chromatograms. Quantify the amount of Olsalazine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for Mesalazine and serves as a starting point for developing a method for Olsalazine.[2][6]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.[2]
-
Vortex for 1 minute to precipitate proteins.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor and product ion transitions for Olsalazine and the internal standard.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system. Quantify Olsalazine based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Differential Pulse Voltammetry (DPV)
-
Apparatus: A potentiostat with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum wire auxiliary electrode).
-
Electrolyte Solution: Phosphate buffer at pH 7.0.[7]
-
Standard and Sample Preparation: Prepare a stock solution of Olsalazine in the phosphate buffer. Prepare a series of standard solutions by serial dilution. Dissolve the pharmaceutical formulation in the buffer to achieve a concentration within the linear range.
-
Measurement: Record the differential pulse voltammograms by scanning the potential. The peak current will be proportional to the concentration of Olsalazine. Quantify the analyte in the sample by comparing its peak current to a calibration curve.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Olsalazine Sodium used for? [synapse.patsnap.com]
- 3. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 5. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 6. mims.com [mims.com]
- 7. pharmaguru.co [pharmaguru.co]
In vitro efficacy of Olsalazine versus its Dimethyl Ester form
Olsalazine, a dimeric prodrug of 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is intrinsically linked to its localized delivery of the active moiety, 5-ASA, to the colon. While the clinical benefits are well-documented, an examination of its direct in vitro properties, independent of its conversion to 5-ASA, reveals distinct activities that differentiate it from other aminosalicylates.
This guide provides a comparative analysis of the in vitro efficacy of Olsalazine, with a focus on experimental data that elucidates its direct effects on intestinal tissue. Due to a lack of available research on an "Olsalazine dimethyl ester" form, this guide will focus on the known in vitro characteristics of Olsalazine and its active metabolite, 5-ASA.
Comparative In Vitro Prosecretory Effects
In vitro studies using rabbit distal ileum have demonstrated that Olsalazine, along with other 5-ASA prodrugs containing an azo bond like sulfasalazine (B1682708) and balsalazide, can induce intestinal secretion. This effect is not observed with mesalamine (5-ASA) itself.[1][2] This suggests that the intact prodrug has a direct physiological effect on the intestinal epithelium.
The prosecretory effect is dose-dependent. The effective dose that induces half of the maximal secretion (ED50) for Olsalazine was found to be 0.7 mM.[1][2]
| Compound | Mean Secretion Range (0.1 to 10 mM) (µA/cm²) | ED50 for Secretion (mM) |
| Olsalazine | 2.0 ± 1.0 to 7.0 ± 2.1 | 0.7 |
| Sulfasalazine | 3.2 ± 1.1 to 6.2 ± 1.5 | 0.4 |
| Balsalazide | 6.3 ± 1.5 to 16.7 ± 1.3 | 0.9 |
| Mesalamine (5-ASA) | No induced secretion at any dose | Not Applicable |
Mechanism of Action of the Active Moiety: 5-ASA
Upon reaching the colon, Olsalazine is cleaved by bacterial azoreductases to release two molecules of 5-ASA.[3][4][5][6] The anti-inflammatory effects of 5-ASA are multifaceted and have been elucidated through various in vitro studies.
Key anti-inflammatory mechanisms of 5-ASA include:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which in turn reduces the production of inflammatory prostaglandins (B1171923) and leukotrienes.[4][5][6]
-
Modulation of NF-κB Signaling: It can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[4][6]
-
Activation of PPAR-γ: 5-ASA acts as an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.[4]
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA has antioxidant properties and can neutralize harmful reactive oxygen species.[4][5][6]
Experimental Protocols
Assessment of Intestinal Secretion in Rabbit Distal Ileum (in vitro)
This protocol is based on methodologies described in studies comparing the prosecretory effects of aminosalicylates.[1][2]
-
Tissue Preparation:
-
Distal ileal tissue is obtained from rabbits.
-
The mucosa is stripped from the underlying seromuscular layer in oxygenated Ringer's solution.
-
-
Ussing Chamber Setup:
-
The prepared mucosal tissue is mounted in Ussing chambers, which separate the mucosal and serosal sides.
-
Both sides are bathed in Ringer's solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
-
Measurement of Short-Circuit Current (Isc):
-
The potential difference across the tissue is clamped at 0 mV using an automated voltage clamp.
-
The short-circuit current (Isc), which is a measure of net ion transport, is continuously recorded. An increase in Isc reflects active anion secretion.
-
-
Experimental Procedure:
-
After a 30-minute equilibration period, the tissue is randomly assigned to a control or experimental group.
-
Equimolar concentrations of the test compounds (Olsalazine, Sulfasalazine, Balsalazide, or Mesalamine) are added to the mucosal reservoir.
-
The change in Isc from the baseline is measured over time.
-
Signaling Pathways
The primary anti-inflammatory signaling pathways modulated by Olsalazine's active metabolite, 5-ASA, are central to its therapeutic effect.
References
- 1. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jrturnerlab.com [jrturnerlab.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
Isotope Effect Studies of Olsalazine Dimethyl Ester-13C12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Olsalazine (B1677275) Dimethyl Ester-13C12 and its unlabeled counterpart, Olsalazine. Due to a lack of publicly available direct experimental data on the isotope effects of Olsalazine Dimethyl Ester-13C12, this document focuses on the theoretical underpinnings of kinetic isotope effects (KIEs) relevant to its metabolic pathway, alongside detailed experimental protocols to enable researchers to conduct such comparative studies.
Olsalazine is a prodrug used in the treatment of inflammatory bowel diseases, such as ulcerative colitis.[1] It consists of two molecules of 5-aminosalicylic acid (5-ASA), the active therapeutic agent, linked by an azo bond.[1] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing 5-ASA directly in the colon.[2] this compound is a stable isotope-labeled version of the dimethyl ester derivative of Olsalazine, intended for use in metabolic and pharmacokinetic research.
Theoretical Performance Comparison
The primary metabolic step for Olsalazine activation is the enzymatic cleavage of the azo bond (C-N=N-C). The substitution of twelve 12C atoms with 13C atoms in the aromatic rings of the dimethyl ester derivative would be expected to have a minor impact on the rate of this cleavage. This is based on the general principles of kinetic isotope effects, where the effect is proportional to the relative change in mass of the atoms involved in bond breaking in the rate-determining step.[3][4] Since the carbon atoms are not directly part of the azo bond being cleaved, any observed effect would be a secondary KIE, which is typically very small for heavy atoms like carbon.[5][6]
The following table summarizes the expected, yet not experimentally verified, comparison between the two compounds.
| Parameter | Olsalazine | This compound (Expected) | Rationale |
| Rate of Azo Bond Cleavage | Standard rate | Slightly slower | Based on the theoretical secondary kinetic isotope effect for 13C. The heavier isotope can lead to a slight decrease in reaction rate.[5] |
| Bioavailability of 5-ASA | Standard | Potentially slightly lower/delayed | A slower cleavage rate could lead to a marginally delayed or reduced overall release of the active 5-ASA molecules in the colon. |
| Pharmacokinetic Profile | Established profile | Minor deviations possible | Any difference in the rate of metabolism could lead to subtle changes in the pharmacokinetic parameters (e.g., Tmax, Cmax) of the released 5-ASA. |
| Therapeutic Efficacy | Clinically established | Expected to be similar | The anticipated isotope effect is likely too small to result in a clinically significant difference in therapeutic efficacy. |
Experimental Protocols
To empirically determine the isotope effects of this compound, the following experimental protocols are recommended.
In Vitro Azoreductase Assay
This assay is designed to measure the rate of azo bond cleavage by bacterial azoreductases.
Materials:
-
Anaerobic chamber
-
UV-Visible spectrophotometer
-
Crude or purified bacterial azoreductase (e.g., from E. coli or gut microbiota isolates)
-
Olsalazine and this compound stock solutions
-
NADH or NADPH as a cofactor
-
Potassium phosphate (B84403) buffer (pH 7.0)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the azoreductase enzyme solution in a cuvette.
-
Add a known concentration of either Olsalazine or this compound to the reaction mixture.
-
Initiate the reaction by adding NADH or NADPH.
-
Monitor the decrease in absorbance at a wavelength specific to the azo bond (e.g., 430 nm for a model substrate like Methyl Red) over time using the spectrophotometer.[7][8][9][10]
-
Calculate the initial reaction velocity from the linear phase of the absorbance decay curve.
-
Compare the reaction velocities for Olsalazine and this compound to determine the kinetic isotope effect.
In Vivo Pharmacokinetic Study in an Animal Model
This study aims to compare the pharmacokinetic profiles of 5-ASA released from Olsalazine and its 13C-labeled counterpart in a relevant animal model, such as a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice or rats.[2][11]
Animals:
-
Male BALB/c mice or Sprague-Dawley rats.
Procedure:
-
Induce colitis in the animals using DSS in their drinking water, if modeling the disease state.[11]
-
Divide the animals into two groups: one receiving Olsalazine and the other receiving this compound at an equivalent dose, administered orally.
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Separate plasma from the blood samples.
-
At the end of the study, euthanize the animals and collect colon tissue and contents.
-
Extract 5-ASA and its major metabolite, N-acetyl-5-ASA, from plasma, colon tissue, and colonic contents.
-
Quantify the concentrations of 5-ASA and N-acetyl-5-ASA using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both groups.
-
Statistically compare the pharmacokinetic parameters between the two groups to identify any significant differences attributable to the isotope effect.
Visualizations
Metabolic Pathway of Olsalazine
References
- 1. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emergentresearch.org [emergentresearch.org]
- 8. ijlret.com [ijlret.com]
- 9. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caister.com [caister.com]
- 11. The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Olsalazine bioanalysis methods
A Comparative Guide to Bioanalytical Methods for Olsalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Olsalazine and its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), in biological matrices. The performance of commonly employed techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA), are objectively compared based on available experimental data. Detailed methodologies for key experiments are provided to support researchers in selecting and implementing the most suitable assay for their specific needs.
Quantitative Data Summary
The performance characteristics of different bioanalytical methods for Olsalazine and its metabolite, mesalamine, are summarized in the tables below. These tables provide a clear comparison of key validation parameters to aid in method selection.
Table 1: Comparison of LC-MS/MS Methods for Mesalamine (5-ASA) Bioanalysis
| Parameter | Method 1 (UHPLC-MS/MS)[1][2] | Method 2 (LC-MS/MS)[3] |
| Analyte | Mesalamine | Mesalamine |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 0.10 - 12.0 ng/mL | 1 - 160 ppb (ng/mL) |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | 1 ppb (ng/mL) |
| Intra-day Precision (%CV) | 0.6 - 2.9% | Not explicitly stated |
| Inter-day Precision (%CV) | 1.3 - 3.8% | Not explicitly stated |
| Accuracy | 103.8 - 107.2% | Not explicitly stated |
| Recovery | 82 - 95% | Not explicitly stated |
Table 2: Comparison of HPLC-UV Methods for Mesalamine (5-ASA) and Related Compounds Bioanalysis
| Parameter | Method 1 (HPLC-UV)[1] |
| Analyte | Mesalamine |
| Matrix | Not specified (for generic drug products) |
| Linearity Range | 1 - 5 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Quantification (LOQ) | 0.3613 µg/mL |
| Limit of Detection (LOD) | 1.636 µg/mL |
| Precision (%Recovery) | 98.0 - 100% |
| Accuracy (%Recovery) | 98 - 100% |
Table 3: General Performance Characteristics of ELISA Kits
| Parameter | Typical Performance[4][5] |
| Analyte | Target-specific (e.g., Olsalazine or 5-ASA) |
| Matrix | Various (e.g., Serum, Plasma) |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 10% |
| Sensitivity (LOD) | Assay dependent (e.g., < 10 pg/mL) |
| Spike Recovery | Optimized to minimize matrix effects |
Experimental Protocols
Detailed methodologies for the key bioanalytical techniques are provided below. These protocols are based on published literature and serve as a guide for laboratory implementation.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Mesalamine[1][2]
This method offers high sensitivity and selectivity for the quantification of mesalamine in human plasma.
-
Sample Preparation:
-
A derivatization step with propionyl anhydride (B1165640) is performed to enhance signal intensity.
-
This is followed by a liquid-liquid extraction (LLE) to remove interferences and minimize matrix effects.
-
-
Chromatographic Conditions:
-
Column: Kinetex XB-C18 (100x4.6mm, 2.6µ)
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Mesalamine derivative: m/z 208.1 → 107.0
-
Internal Standard (mesalamine-d3 derivative): m/z 211.1 → 110.1
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Mesalamine[1]
A robust and widely accessible method for the quantification of mesalamine.
-
Sample Preparation:
-
Details on sample extraction are not provided in the abstract but would typically involve protein precipitation or liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Column: Arcus EP-C18 (5 µm, 4.6 mm x 250 mm)
-
Mobile Phase: Acetonitrile: Acetic acid: Water (40:40:20 v/v/v) + 0.5 M potassium dihydrogen orthophosphate buffer at pH 3.3.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay for the detection and quantification of a specific analyte. The following is a general protocol.
-
Assay Principle: A sandwich or competitive ELISA format is typically used. In a sandwich ELISA, an antibody specific to the analyte is coated on a microplate. The sample is added, followed by a detection antibody conjugated to an enzyme. The addition of a substrate results in a color change proportional to the amount of analyte.
-
General Procedure:
-
Prepare standards and samples.
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate to allow the analyte to bind to the antibody.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-conjugated detection antibody.
-
Incubate and wash.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the analyte in the samples is then determined from this curve.
Visualizations
Signaling Pathway of Olsalazine's Active Metabolite (5-ASA)
Olsalazine is a prodrug that is converted to two molecules of 5-aminosalicylic acid (5-ASA) by bacterial azoreductases in the colon. 5-ASA exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the NF-κB pathway and activating the PPAR-γ pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Olsalazine and its Putative Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the established ulcerative colitis drug, Olsalazine, with a theoretical ester derivative. The aim is to offer a predictive assessment based on established principles of drug metabolism and prodrug design, supported by detailed experimental protocols for empirical validation.
Introduction
Olsalazine is a well-established, colon-targeting prodrug used in the management of inflammatory bowel disease. It consists of two molecules of the active therapeutic agent, 5-aminosalicylic acid (5-ASA), linked by an azo bond. This unique structure ensures that the drug passes through the upper gastrointestinal tract largely intact, with the azo bond being cleaved by azoreductase enzymes produced by the gut microbiota in the colon to release 5-ASA locally at the site of inflammation.[1]
Esterification is a common strategy in medicinal chemistry to create prodrugs with enhanced pharmacokinetic properties. An ester derivative of Olsalazine would involve the modification of one or both of the carboxylic acid functional groups. Such a modification could potentially influence the drug's lipophilicity, absorption, and metabolic fate. This guide explores the anticipated differences in metabolic stability between Olsalazine and a hypothetical ester derivative.
Data Presentation: A Comparative Overview
As there is no direct experimental data available in the public domain for an ester derivative of Olsalazine, the following table presents a theoretical comparison based on the established metabolic pathway of Olsalazine and the known behavior of colon-targeting ester prodrugs.
| Parameter | Olsalazine | Hypothetical Olsalazine Ester Derivative | Rationale for Difference |
| Primary Activation Mechanism | Reductive cleavage of the azo bond by bacterial azoreductases in the colon. | Sequential hydrolysis of the ester bond by intestinal/bacterial esterases, followed by reductive cleavage of the azo bond. | The ester derivative introduces an additional metabolic step. |
| Site of Initial Metabolism | Predominantly in the colon. | Potentially initiated in the small intestine (by esterases) and completed in the colon. | Esterases are present in the small intestine, which could lead to premature metabolism.[2][3] |
| Systemic Absorption of Prodrug | Very low (<5%).[1] | Potentially higher. | Increased lipophilicity from the ester group may enhance passive diffusion across the intestinal epithelium.[4] |
| Metabolic Stability in Upper GI Tract | High; resistant to gastric acid and digestive enzymes. | Potentially lower; susceptible to hydrolysis by intestinal esterases.[5][6] | The ester linkage is a target for ubiquitous esterase enzymes.[7] |
| Rate-Limiting Step in 5-ASA Release | Azo bond cleavage by colonic bacteria. | Could be either ester hydrolysis or azo bond cleavage, depending on the specific ester promoiety. | The kinetics of two distinct enzymatic reactions will determine the overall release rate. |
| Key Metabolites | 5-aminosalicylic acid (5-ASA), N-acetyl-5-ASA, Olsalazine-O-sulfate. | 5-ASA, N-acetyl-5-ASA, Olsalazine-O-sulfate, and the corresponding alcohol from the ester promoiety. | The ester promoiety is released as a separate metabolite. |
| Potential for Premature Drug Release | Low. | Moderate to high. | Hydrolysis of the ester bond in the upper GI tract would release Olsalazine, which is then subject to its own metabolic fate. |
Experimental Protocols
To empirically assess the metabolic stability of Olsalazine versus a potential ester derivative, the following in vitro experimental protocols are recommended.
In Vitro Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Objective: To determine the intrinsic clearance of Olsalazine and its ester derivative in the presence of liver microsomes.
Materials:
-
Test compounds (Olsalazine, Olsalazine ester derivative)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Azoreductase Activity Assay
This assay specifically measures the cleavage of the azo bond, the primary metabolic activation step for Olsalazine.
Objective: To compare the rate of azo bond reduction for Olsalazine and its ester derivative by bacterial enzymes.
Materials:
-
Test compounds (Olsalazine, Olsalazine ester derivative)
-
Fecal homogenate or a culture of a known azoreductase-producing bacterium (e.g., Clostridium perfringens)
-
Anaerobic incubation system
-
Phosphate buffer (pH 7.0)
-
NADH or NADPH as a cofactor
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a reaction mixture containing the test compound, fecal homogenate or bacterial culture, and buffer in an anaerobic environment.
-
Initiate the reaction by adding the cofactor (NADH or NADPH).
-
Incubate the mixture at 37°C under anaerobic conditions.
-
At various time points, take samples and stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the decrease in the concentration of the parent compound or the appearance of the metabolite (5-ASA) using a suitable analytical method (e.g., spectrophotometry based on the loss of color of the azo compound, or HPLC).
-
Determine the rate of metabolism for each compound.
In Vitro Stability in Simulated Intestinal Fluids
This assay assesses the chemical and enzymatic stability of the compounds in environments mimicking the small and large intestines.
Objective: To evaluate the stability of the ester derivative to hydrolysis in the upper GI tract compared to Olsalazine.
Materials:
-
Test compounds (Olsalazine, Olsalazine ester derivative)
-
Simulated Gastric Fluid (SGF)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Feasted State Simulated Intestinal Fluid (FeSSIF)
-
Porcine or human intestinal esterase preparations
-
HPLC system
Procedure:
-
Incubate the test compounds in SGF, FaSSIF, and FeSSIF, both with and without the addition of intestinal esterases.
-
Maintain the incubation at 37°C.
-
At specified time intervals, withdraw samples and analyze the concentration of the parent compound and any degradation products by HPLC.
-
Compare the degradation rates of Olsalazine and its ester derivative in each medium.
Mandatory Visualizations
Caption: Metabolic pathway of orally administered Olsalazine.
Caption: Hypothetical metabolic pathway of an Olsalazine ester derivative.
Caption: Workflow for in vitro microsomal stability assay.
References
- 1. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of enzymatic prodrug stability in human, dog and simulated intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Aminosalicylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and objective comparison of various analytical techniques used for the quantification of aminosalicylates, such as mesalazine (5-aminosalicylic acid or 5-ASA), and their metabolites. The performance of these methods is evaluated based on experimental data from peer-reviewed literature, focusing on applications in both pharmaceutical quality control and bioanalysis.
Introduction to Aminosalicylates
Aminosalicylates, primarily mesalazine (5-ASA), are the cornerstone of treatment for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease[1][2]. Mesalazine is an anti-inflammatory agent that is believed to exert its effect topically on the colonic mucosa[3]. It is the active moiety of prodrugs like sulfasalazine (B1682708), which is metabolized in the gut to 5-ASA and sulfapyridine[4][5]. Accurate and reliable analytical methods are crucial for various applications, including quality control of pharmaceutical formulations, determination of impurities, pharmacokinetic studies, and therapeutic drug monitoring in biological matrices like plasma, urine, and feces[4][6][7].
The analytical challenge for 5-ASA stems from its polar and amphoteric nature, which can complicate extraction from biological matrices and chromatographic separation[8]. This guide compares the most prevalent and emerging techniques used to address these challenges.
Comparative Analysis of Key Techniques
The primary analytical methods for aminosalicylates can be broadly categorized into chromatographic, electrophoretic, spectroscopic, and emerging biosensor-based techniques.
High-performance liquid chromatography (HPLC) is the most widely adopted technique for the analysis of aminosalicylates due to its versatility, robustness, and high resolution.[2][9][10]. It is frequently coupled with various detectors, with Ultraviolet (UV), Diode-Array (DAD), and Mass Spectrometry (MS) being the most common[4][8][11].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard for separating 5-ASA from its metabolites and impurities[2][6][10]. Mixed-mode chromatography, which combines reversed-phase with ion-exchange properties, offers unique selectivity for separating structurally similar isomers and related compounds[12][13][14]. The United States Pharmacopoeia (USP) has historically prescribed HPLC methods that may use ion-pairing agents, though these can reduce column lifespan[2]. Modern methods often employ C18 or similar columns with mobile phases typically consisting of an acidic buffer and an organic modifier like methanol (B129727) or acetonitrile[9][15].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique provides superior sensitivity and selectivity, making it the gold standard for bioanalysis where analyte concentrations are low[1][16]. LC-MS/MS methods can simultaneously quantify 5-ASA and its major metabolite, N-acetyl-5-ASA, in complex biological matrices like human plasma with high precision and accuracy[1][17]. The use of multiple reaction monitoring (MRM) mode enhances specificity, minimizing interference from matrix components[16][17].
-
Gas Chromatography (GC): While less common, the USP has prescribed GC methods for the determination of certain impurities in mesalazine, such as 4-aminophenol (B1666318) and 2-aminophenol[18].
-
Thin-Layer Chromatography (TLC): TLC-densitometric methods have been developed for the determination of mesalazine in the presence of its toxic impurities without requiring prior separation[19]. While simpler and more cost-effective than HPLC, TLC generally offers lower resolution and sensitivity[19].
The following diagram illustrates the metabolic conversion of the prodrug sulfasalazine into its active components and the subsequent primary metabolic pathway of 5-aminosalicylic acid (5-ASA).
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis, and low consumption of samples and reagents[20][21]. It is particularly well-suited for the analysis of charged molecules like aminosalicylates[22].
-
Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC): CZE separates ions based on their electrophoretic mobility in a buffer-filled capillary[22]. MEKC, a hybrid of electrophoresis and chromatography, uses micelles in the buffer to separate both charged and neutral analytes[22][23]. MEKC has been successfully applied to the simultaneous determination of artesunate (B1665782) and amodiaquine (B18356) in combination tablets, demonstrating its reliability for quality control[24]. CE methods can be hyphenated with MS (CE-MS) to provide high sensitivity and specificity for analyzing drugs and metabolites in biological fluids like urine[21].
Spectrophotometric methods are simple, cost-effective, and rapid, making them suitable for routine analysis of pharmaceutical formulations[15][25][26]. These methods are typically based on a chemical reaction that produces a colored product, which is then quantified by measuring its absorbance at a specific wavelength[25][26][27]. Various derivatizing reagents have been used, including nitrite (B80452) with thymol, p-dimethylaminobenzaldehyde (DAB), and syringic acid, to form stable chromogens with 5-ASA[25][26][28]. While these methods are economical, they may lack the specificity and sensitivity of chromatographic techniques, especially for complex samples or trace-level analysis[15][19].
Biosensors are analytical devices that combine a biological recognition element (e.g., enzyme, antibody) with a transducer to convert a biological response into a measurable signal[29][30]. They offer the potential for rapid, real-time, and highly sensitive detection of analytes in complex media[29][31]. While the application of biosensors specifically for aminosalicylates is still an emerging field, the technology holds promise for point-of-care therapeutic drug monitoring. Electrochemical biosensors, which measure changes in electrical properties resulting from a biorecognition event, are a particularly promising platform for food and drug analysis[32][33].
The diagram below outlines a typical workflow for the quantitative analysis of aminosalicylates in biological samples using HPLC or LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical techniques for aminosalicylates as reported in the literature.
Table 1: Comparison of Chromatographic Methods (HPLC, LC-MS/MS)
| Technique | Analyte(s) | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Citation |
|---|---|---|---|---|---|---|---|
| HPLC-UV/FL | 5-ASA & Metabolites | Plasma | 20-50 pmol/mL | 126-318 pmol/mL | Not Specified | Not Specified | [8] |
| HPLC-ESI-MS/MS | 5-ASA, N-Ac-5-ASA | Plasma | Not Specified | 50 ng/mL | 50-4000 ng/mL | >90% (5-ASA), >95% (N-Ac-5-ASA) | [17] |
| LC-ESI-MS/MS | SASP, SP, 5-ASA | Plasma | Not Specified | 10 ng/mL | 10-10000 ng/mL (SASP), 10-1000 ng/mL (SP, 5-ASA) | Not Specified | [16] |
| LC-MS/MS | Mesalamine, N-Ac-Mesalamine | Plasma | Not Specified | 2 ng/mL (Mesa), 10 ng/mL (N-Ac) | 2-1500 ng/mL (Mesa), 10-2000 ng/mL (N-Ac) | Not Specified | [1] |
| RP-HPLC | Mesalamine | Bulk/Tablets | 0.19 µg/mL | 1.8 µg/mL | 20-50 µg/mL | 99.72% | [6] |
| RP-HPLC | Mesalamine | Tablets | Not Specified | Not Specified | 50-400 µg/mL | 100.1-100.9% |[2] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SASP: Sulfasalazine; SP: Sulfapyridine; N-Ac-5-ASA: N-acetyl-5-aminosalicylic acid.
Table 2: Comparison of Spectrophotometric Methods
| Method / Reagent(s) | Analyte | λmax | Linearity Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Citation |
|---|---|---|---|---|---|
| Diazocoupling with Thymol | 5-ASA | 470 nm | 0.5-11.2 mg/mL | 2.672 × 10⁴ | [26] |
| Oxidative Coupling with Syringic Acid | Mesalazine | 615 nm | 1.25-50 µg/mL | 0.53 × 10⁴ | [25] |
| Chelation with Fe(III) | Mesalazine | 508 nm | 2.5-22.5 µg/mL | 2.80 × 10⁴ | [25] |
| Bratton-Marshall Reaction | 5-ASA | 560 nm | 0-70 µg/mL | Not Specified | [27] |
| Derivatization with DAB/DAC | p-Aminosalicylic Acid | 460 nm / 555 nm | 0.4-2.0 µg/mL | 2.4 × 10⁴ / 3.8 × 10⁴ |[28] |
λmax: Wavelength of Maximum Absorbance; DAB: p-dimethylaminobenzaldehyde; DAC: p-dimethylaminocinnamaldehyde.
Table 3: Comparison of Capillary Electrophoresis Methods | Technique | Analyte(s) | Matrix | LOD | LOQ | Run Time | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | MEKC | Sibutramine, Phenolphthalein | Supplements | Not Specified | Not Specified | Not Specified |[23] | | MEKC | Artesunate, Amodiaquine | Tablets | Not Specified | Not Specified | 6 min |[24] | | CE-MS/MS | Azathioprine & others | Urine | Not Specified | Not Specified | < 10 min |[21] | | CE-MS/MS | Anabolic Agents | Supplements | 0.02-0.06 µg/L | 0.06-0.21 µg/L | < 6 min |[23] |
Detailed Experimental Protocols
This section provides representative methodologies for key analytical techniques. These protocols are for illustrative purposes and may require optimization for specific applications.
-
Objective: To quantify mesalazine in a tablet dosage form.
-
Instrumentation: HPLC system with UV detector, Xterra ODS C18 column (250 mm x 4.6 mm, 5 µm).
-
Chemicals: HPLC grade methanol and water, potassium dihydrogen phosphate, sodium hydroxide.
-
Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (pH 6.8) and methanol in a 60:40 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 235 nm.
-
Column Temperature: Ambient.
-
Run Time: Approximately 5 minutes.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of mesalazine working standard in the mobile phase. Create a series of calibration solutions by serial dilution.
-
Sample Preparation: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of mesalazine into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the amount of mesalazine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
-
Objective: To simultaneously quantify 5-ASA and its primary metabolite in human plasma.
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. A C18 column is used for separation.
-
Chemicals: Methanol, acetic acid, acetonitrile (B52724), 5-ASA, N-Ac-5-ASA, and internal standards (4-ASA, N-Ac-4-ASA).
-
Chromatographic and MS Conditions:
-
Mobile Phase: 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile in an 85:15 (v/v) ratio.
-
Flow Rate: 0.2 mL/min.
-
MS Detection: ESI in negative ionization mode.
-
MRM Transitions: m/z 152→108 for 5-ASA; m/z 194→150 for N-Ac-5-ASA.
-
-
Procedure:
-
Sample Preparation: To a plasma sample, add the internal standards. Precipitate proteins by adding methanol. Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system.
-
Quantification: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration in unknown samples from these curves.
-
This diagram illustrates the fundamental components of a biosensor and their interaction to detect a target analyte.
Conclusion
The choice of an analytical technique for aminosalicylates is highly dependent on the specific application.
-
HPLC-UV remains the workhorse for routine quality control of pharmaceutical products, offering a balance of performance, cost, and simplicity.[6][10]
-
LC-MS/MS is the undisputed method of choice for bioanalytical applications, such as pharmacokinetic studies, providing unparalleled sensitivity and specificity for measuring low concentrations in complex biological matrices.[1][16][17]
-
Spectrophotometric methods serve as a rapid and economical option for the quantification of bulk drug and simple formulations where high specificity is not required.[25][26]
-
Capillary Electrophoresis presents a high-efficiency alternative to HPLC, with advantages in speed and low reagent consumption, making it suitable for both quality control and bioanalysis.[21][24]
-
Biosensors represent a future direction, with the potential to revolutionize therapeutic drug monitoring by enabling rapid, point-of-care testing.
For drug development professionals, a thorough validation of the chosen analytical method is paramount to ensure data reliability, in accordance with guidelines from regulatory bodies like the ICH.[34][35]. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness for its intended purpose.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. A meta-analysis of the efficacy of sulfasalazine in comparison with 5-aminosalicylates in the induction of improvement and maintenance of remission in patients with ulcerative colitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. phmethods.net [phmethods.net]
- 7. karger.com [karger.com]
- 8. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. ijrpc.com [ijrpc.com]
- 11. Development and validation of HPLC-DAD and LC-(ESI)/MS methods for the determination of sulfasalazine, mesalazine and h… [ouci.dntb.gov.ua]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. helixchrom.com [helixchrom.com]
- 15. Development and Validation of Spectrophotometric Methods for the Estimation of Mesalamine in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. Different Spectrophotometric and TLC-Densitometric Methods for Determination of Mesalazine in Presence of Its Two Toxic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Capillary Electrophoresis Hyphenated with Mass Spectrometry for Determination of Inflammatory Bowel Disease Drugs in Clinical Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Colorimetric determination of 5-aminosalicylic acid and its N-acetylated metabolite on urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets | Semantic Scholar [semanticscholar.org]
- 29. Emerging biosensors in detection of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Biosensor Technologies in Medicine: from Detection of Biochemical Markers to Research into Molecular Targets (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
- 32. Electrochemical (Bio)Sensors for Toxins, Foodborne Pathogens, Pesticides, and Antibiotics Detection: Recent Advances and Challenges in Food Analysis [mdpi.com]
- 33. Biosensors for Detection of Biochemical Markers Relevant to Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pharmaerudition.org [pharmaerudition.org]
- 35. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Olsalazine Dimethyl Ester-13C12: A Comprehensive Guide
For Immediate Reference: Treat Olsalazine Dimethyl Ester-13C12 as a hazardous chemical waste. Store in a designated, labeled, and sealed container away from incompatible materials. Disposal must be conducted through a licensed environmental waste management service. Adherence to all local, state, and federal regulations is mandatory.
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, a stable isotope-labeled compound intended for research purposes. The procedures outlined are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with institutional and regulatory standards.
Hazard Identification and Risk Assessment
-
Irritation: Olsalazine sodium salt is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Reproductive Toxicity: Animal studies suggest a potential for adverse effects on the fetus.[]
-
Azobenzene (B91143) Moiety Concerns: Azobenzene compounds are suspected of causing genetic defects and cancer, and are very toxic to aquatic life with long-lasting effects.[3][4][5]
The ¹³C₁₂ stable isotope label does not impart radioactivity. Therefore, the disposal protocol is dictated by the chemical's inherent toxicological and ecotoxicological properties.[1][]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Must be inspected prior to use. |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. Flame-retardant recommended. |
| Respiratory | A NIOSH-approved respirator is recommended if handling powders outside of a fume hood to avoid dust inhalation. |
Waste Segregation and Collection
Proper segregation is the first critical step in the disposal process.
-
Waste Classification: this compound waste is classified as hazardous chemical waste .
-
Containerization:
-
Solid Waste: Collect in a dedicated, clean, and dry container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.
-
Liquid Waste: If dissolved in a solvent, collect in a designated, leak-proof, and sealed waste container. The solvent itself must be considered in the waste classification.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., pipette tips, weighing boats, gloves) should be placed in the same solid waste container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Include the approximate quantity and date of accumulation.
Step-by-Step Disposal Protocol
Step 1: Preparation
-
Ensure all required PPE is worn correctly.
-
Perform all waste handling within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Transfer
-
Carefully transfer any remaining solid this compound into the designated hazardous waste container.
-
For solutions, pour the waste into the designated liquid hazardous waste container, using a funnel to prevent spills.
-
Place all contaminated disposable materials directly into the solid hazardous waste container.
Step 3: Decontamination
-
Decontaminate non-disposable equipment (e.g., spatulas, glassware) that came into contact with the compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), collecting the rinse as hazardous liquid waste.
-
Wipe down the work surface with a suitable cleaning agent.
Step 4: Secure Storage
-
Securely seal the hazardous waste container.
-
Store the container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure, well-ventilated, and away from incompatible materials, particularly strong oxidizers.[]
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as any applicable state and local laws.[6][7] Your institution's EH&S department is the primary resource for ensuring compliance with these regulations.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up solid material to avoid creating dust, or absorb liquids with an inert material. Place in a sealed container for disposal. Prevent entry into drains. |
Visual Workflow for Disposal
References
Personal protective equipment for handling Olsalazine Dimethyl Ester-13C12
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Olsalazine Dimethyl Ester-13C12. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Olsalazine and its derivatives are classified as hazardous substances. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Minimum PPE Requirements:
A baseline of protective gear is essential for any work in a laboratory where chemical hazards are present.[3] This includes:
-
Lab Coat: To protect clothing and skin from spills.
-
Protective Eyewear: Safety glasses with side shields are the minimum requirement.[3]
-
Long Pants and Closed-Toe Shoes: To protect the lower body and feet from potential splashes or dropped items.[3]
Recommended PPE for Handling this compound:
Due to the specific hazards of Olsalazine, the following PPE is required to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protects against skin irritation and absorption.[4][5] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield | Protects against splashes that can cause serious eye damage.[3][4][6] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. | Prevents irritation to the respiratory tract from dust or aerosols.[4] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect personal clothing and skin.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. Do not mix with non-hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Remove and dispose of as hazardous waste in a designated container. |
| Solutions containing the compound | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
Emergency Procedures:
In the event of exposure or a spill, follow these immediate steps:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
References
- 1. canbipharm.com [canbipharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
